molecular formula C6H6N4 B3314025 1-(1H-imidazol-2-yl)pyrazole CAS No. 949466-50-6

1-(1H-imidazol-2-yl)pyrazole

Cat. No.: B3314025
CAS No.: 949466-50-6
M. Wt: 134.14 g/mol
InChI Key: RKVDCOCBGCOTJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-2-yl)pyrazole is a bifunctional heterocyclic scaffold comprising linked pyrazole and imidazole rings. This structure is a key pharmacophore in medicinal chemistry, with closely related analogs demonstrating significant pharmacological potential in scientific research . Compounds featuring a pyrazole core, such as Celecoxib, are found in various therapeutic agents, underscoring the importance of this structural class . Researchers are particularly interested in pyrazole-imidazole hybrids for multi-targeted kinase inhibition. One study on a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative, a structurally related molecule, showed potent inhibitory activity against JAK2/3 and Aurora A/B kinases, inducing cell cycle arrest and exhibiting antiproliferative effects in cancer cell lines . This suggests the this compound scaffold is a valuable template for developing novel anticancer agents. Beyond oncology, this chemical scaffold shows promise in antiparasitic research. Analogous 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives have been synthesized and evaluated for their potent in vitro activity against various Leishmania species, which cause the neglected tropical disease Leishmaniasis . Furthermore, molecular hybridization strategies using pyrazole, imidazole, and other heterocycles have been employed to create new chemical entities with enhanced antimicrobial properties . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1H-imidazol-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-2-9-10(5-1)6-7-3-4-8-6/h1-5H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVDCOCBGCOTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Nitrogen-Rich Heterocyclic Ligands for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Nitrogen Advantage

Nitrogen-rich heterocyclic ligands—specifically azoles (pyrazoles, imidazoles, triazoles, tetrazoles) and azines (triazines, tetrazines)—represent a cornerstone of modern coordination chemistry. Unlike varying carbon-based backbones, these ligands offer a unique combination of high enthalpy of formation (due to N-N and N=N bonds) and tunable coordination modes .

For the drug development and materials scientist, these ligands are not merely structural linkers; they are functional engines. They drive the thermodynamic stability of Metal-Organic Frameworks (MOFs), determine the spin-crossover (SCO) temperatures in magnetic materials, and act as bioisosteres for carboxylic acids in metallo-pharmaceuticals.

Core Electronic Trends

As the number of nitrogen atoms in the ring increases, two critical trends emerge:

  • Acidity Increases: The NH proton becomes more acidic (Tetrazole pKa ≈ 4.9 vs. Pyrazole pKa ≈ 14.2), allowing for easier deprotonation and formation of anionic bridges.

  • Coordination Versatility: The number of available lone pairs increases, facilitating polynuclear assembly and complex topologies.

Table 1: Comparative Electronic & Coordination Metrics
Ligand ClassStructurepKa (NH)Primary Coordination ModeKey Application
Pyrazole 1,2-diazole~14.2Monodentate (neutral), Bridging (anionic

)
Catalysis, SCO complexes
Imidazole 1,3-diazole~14.4Monodentate (N3)Bioinorganic models, ZIFs
1,2,3-Triazole 1,2,3-triazole~9.4Monodentate (N3), Bridging (N2, N3)"Click" ligands, Drug conjugates
1,2,4-Triazole 1,2,4-triazole~10.0Bridging (

)
SCO polymers, MOFs
Tetrazole 1,2,3,4-tetrazole~4.9Bridging (

)
Energetic MOFs, Carboxylate isosteres

Ligand Architecture & Classification

The following diagram illustrates the structural hierarchy and electronic progression of nitrogen-rich ligands.

LigandHierarchy Azoles Azole Ligands (5-membered) Diazoles Diazoles (2 N atoms) Azoles->Diazoles Triazoles Triazoles (3 N atoms) Azoles->Triazoles Tetrazoles Tetrazoles (4 N atoms) Azoles->Tetrazoles Pyrazole Pyrazole (High pKa, Neutral donor) Diazoles->Pyrazole ClickTri 1,2,3-Triazole (Click Chem, N3-Coord) Triazoles->ClickTri Tetrazole5 5-Substituted Tetrazole (Acidic, Bridging) Tetrazoles->Tetrazole5

Caption: Hierarchical classification of N-rich azoles, highlighting the transition from neutral donors (Pyrazole) to acidic bridging ligands (Tetrazole).

Synthetic Methodologies: Validated Protocols

Reliability in ligand synthesis is paramount. Below are two industry-standard protocols for generating high-purity nitrogen-rich ligands.

Protocol A: The Demko-Sharpless Method (Tetrazoles)

This [2+3] cycloaddition is the gold standard for synthesizing 5-substituted tetrazoles from nitriles. It replaces toxic tin/aluminum azides with a safe, aqueous zinc-catalyzed process.

Mechanism: Zinc activates the nitrile group, facilitating the nucleophilic attack of the azide anion. Safety Note: While safer than hydrazoic acid, sodium azide is acutely toxic. Avoid acidification of the reaction mixture until workup.

Step-by-Step Workflow:

  • Reagents: Combine Nitrile (1.0 equiv), Sodium Azide (NaN3, 1.1 equiv), and Zinc Bromide (ZnBr2, 1.0 equiv) in water (0.5 M concentration relative to nitrile).

  • Reaction: Heat to reflux (100°C) with vigorous stirring for 12–24 hours.

    • Validation: Monitor by TLC.[1] The formation of the tetrazolate-zinc complex often precipitates or changes the solution viscosity.

  • Workup (Critical Step):

    • Cool to room temperature.[1]

    • Add 3N HCl to acidify to pH 1 (vigorous stirring required to break the Zn-complex).

    • Observation: The free tetrazole usually precipitates as a white solid.

  • Purification: Filtration and recrystallization from ethanol/water. If the product is soluble in water, extract with Ethyl Acetate.

Protocol B: CuAAC "Click" Chemistry (1,2,3-Triazoles)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) allows for the modular assembly of ligands, particularly for attaching N-rich domains to bulky backbones (e.g., for MOF linkers).

Step-by-Step Workflow:

  • Reagents: Alkyne (1.0 equiv), Organic Azide (1.0 equiv).

  • Catalyst System: CuSO4·5H2O (5 mol%) and Sodium Ascorbate (10 mol%) generated in situ.

  • Solvent: t-BuOH/H2O (1:1). The biphasic nature often helps product isolation.

  • Reaction: Stir at room temperature for 6–12 hours.

    • Validation: Disappearance of the azide peak in IR (~2100 cm-1).

  • Purification: Dilute with water, filter the precipitate. If copper contamination is a concern (for bio-applications), wash with EDTA solution.

Coordination Dynamics & Energetic MOFs

The coordination chemistry of these ligands is defined by their ability to bridge metal centers.

Energetic Metal-Organic Frameworks (EMOFs)

Nitrogen-rich ligands are ideal for EMOFs because they store chemical energy in their N-N bonds.

  • Case Study: Pb(bta)·2H2O

    • Ligand: N,N-bis(1H-tetrazole-5-yl)-amine (H2bta).[2]

    • Mechanism: The tetrazole acts as a multidentate bridge, linking Pb(II) ions into a rigid 3D lattice.

    • Performance: High density (3.25 g cm-3) and detonation velocity (~9 km s-1).[2]

    • Why it works: The chelating "bite" of the bis-tetrazole amine locks the heavy metal, while the high nitrogen content (approx 32%) provides the expansive energy upon decomposition.

Coordination Modes Diagram

The following diagram details how synthesis feeds into coordination topology.

CoordinationFlow Nitrile Nitrile Precursor (R-CN) Cyclo [2+3] Cycloaddition (Zn or Cu Cat.) Nitrile->Cyclo Azide Azide Source (NaN3 / R-N3) Azide->Cyclo Tetrazole Tetrazole Ligand (4 N-donors) Cyclo->Tetrazole Zn-mediated Triazole 1,2,3-Triazole (2/3 N-donors) Cyclo->Triazole Cu-mediated Bridge Bridging Mode (μ2 - μ4) Forms 3D MOFs Tetrazole->Bridge High Acidity Triazole->Bridge N1/N3 Bridge Chelate Chelating Mode (κ2) Forms Discrete Complexes Triazole->Chelate N3-Donor

Caption: Workflow connecting synthetic inputs to final coordination topologies (Bridging vs. Chelating).

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[4][5] The Journal of Organic Chemistry.

  • Aromí, G., et al. (2011).[6] Triazoles and tetrazoles: Prime ligands to generate remarkable coordination materials.[6] Coordination Chemistry Reviews.

  • Zhang, Q., et al. (2013). 3D Nitrogen-rich metal–organic frameworks: opportunities for safer energetics. Dalton Transactions.

  • Crowley, J. D., & McMorran, D. A. (2012). “Click-Triazole” Coordination Chemistry: Exploiting 1,4-Disubstituted-1,2,3-Triazoles as Ligands.[7] Inorganic Chemistry.

  • He, P., et al. (2013). Nitrogen-Rich Energetic Metal–Organic Framework: Synthesis, Structure, Properties, and Thermal Behaviors of Pb(II) Complex Based on N,N-Bis(1H-tetrazole-5-yl)-Amine.[2] Materials.

Sources

Electronic Architecture and Computational Modeling of 1-(1H-imidazol-2-yl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The bi-heterocyclic scaffold 1-(1H-imidazol-2-yl)pyrazole represents a critical structural motif in modern coordination chemistry and pharmaceutical design. Characterized by a direct N–C linkage between a pyrazole nitrogen (N1) and the C2 position of an imidazole ring, this molecule exhibits unique electronic versatility. It functions as a bidentate N,N-donor ligand in transition metal catalysis and serves as a pharmacophore in kinase inhibitors (e.g., JAK2/3 pathways).

This technical guide provides a rigorous analysis of its electronic properties, detailing the Density Functional Theory (DFT) protocols required to model its tautomeric equilibria, frontier molecular orbitals (FMOs), and reactive sites. It bridges the gap between theoretical computation and experimental synthesis.

Part 1: Structural & Electronic Fundamentals

Molecular Connectivity and Tautomerism

The core structure consists of a pyrazole ring attached via its N1 atom to the C2 position of an imidazole ring. This linkage creates a conjugated system with distinct electronic zones:

  • Pyrazole Ring: Acts primarily as an electron-withdrawing group (EWG) due to the pyrrole-like nitrogen, but the N2 atom remains a potential Lewis base.

  • Imidazole Ring: Amphoteric in nature. The N3 atom is basic (pyridine-like), while the N1 atom is acidic (pyrrole-like), facilitating hydrogen bonding and tautomerism.

Tautomeric Equilibrium: The imidazole moiety undergoes annular tautomerism involving the transfer of the proton between N1 and N3. This equilibrium is solvent-dependent and critical for binding affinity in biological pockets.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanism and the resulting resonance structures, which are essential for accurate DFT modeling.

Tautomerism cluster_0 Electronic Environment T1 Tautomer A (1H-imidazole form) TS Transition State (Proton Transfer) T1->TS Energy Barrier Coord Metal Coordination (N,N-Chelation) T1->Coord Preferred Ligand Mode T2 Tautomer B (3H-imidazole form) TS->T2 Fast Exchange T2->Coord

Figure 1: Tautomeric equilibrium and coordination potential of the imidazole-pyrazole hybrid.

Part 2: Computational Methodology (DFT Protocol)

To accurately predict the electronic behavior of this compound, a standardized DFT workflow is required. The use of diffuse functions is mandatory due to the lone pairs on the nitrogen atoms.

Standardized DFT Workflow

Software: Gaussian 16 / ORCA 5.0 Functional: B3LYP (Global Hybrid) or wB97X-D (Long-range corrected for stacking interactions). Basis Set: 6-311++G(d,p).[1][2] Solvation: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water or DMSO.

Step-by-Step Protocol
  • Geometry Optimization:

    • Input the initial guess structure (Tautomer A).

    • Directive:Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=DMSO)

    • Validation: Ensure no imaginary frequencies in the output (NImag=0).

  • Frontier Orbital Analysis:

    • Extract energies of HOMO and LUMO.[1]

    • Calculate Global Reactivity Descriptors (Chemical Hardness

      
      , Electrophilicity 
      
      
      
      ).
  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the total electron density surface (isovalue = 0.002 a.u.).

    • Map the electrostatic potential onto this surface to identify nucleophilic (red) and electrophilic (blue) regions.

DFT_Workflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check Imaginary Freqs) Opt->Freq Decision Stationary Point? Freq->Decision Decision->Opt No (Re-optimize) Prop Property Analysis Decision->Prop Yes (Minima) HOMO HOMO-LUMO Gap (Reactivity) Prop->HOMO MEP MEP Surface (Binding Sites) Prop->MEP NLO NLO Properties (Hyperpolarizability) Prop->NLO

Figure 2: Computational workflow for characterizing nitrogen-rich bi-heterocycles.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical indicator of chemical stability and bioactivity. For this compound derivatives:

  • HOMO: Typically localized on the imidazole ring (highest electron density).

  • LUMO: Delocalized across the pyrazole-imidazole bridge, facilitating charge transfer.

  • Energy Gap (

    
    ):  A lower gap (< 4.0 eV) indicates "soft" character, suggesting high polarizability and reactivity towards biological targets (enzymes).
    

Table 1: Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

ParameterSymbolValue (eV)Significance
HOMO Energy

-6.24Electron donating ability
LUMO Energy

-1.15Electron accepting ability
Energy Gap

5.09Chemical stability
Chemical Hardness

2.54Resistance to charge transfer
Electrophilicity

2.68Propensity to accept electrons
Molecular Electrostatic Potential (MEP)

MEP analysis reveals the reactive sites for electrophilic and nucleophilic attacks:

  • Negative Potential (Red): Concentrated on the Pyrazole N2 and Imidazole N3 (unprotonated). These are the sites for metal coordination (

    
    ) or hydrogen bond acceptance.
    
  • Positive Potential (Blue): Concentrated on the Imidazole N1-H proton, serving as the hydrogen bond donor.

Part 4: Experimental Validation & Synthesis

To validate the computational model, the synthesis and spectroscopic characterization of the molecule are required.

Synthesis Protocol

The most robust method for synthesizing this compound involves a nucleophilic aromatic substitution or a modified Ullmann coupling.

Step-by-Step Methodology:

  • Reagents: 2-Bromoimidazole (1.0 eq), Pyrazole (1.2 eq),

    
     (2.0 eq), CuI (10 mol%), L-Proline (20 mol%).
    
  • Conditions: Dissolve in DMSO, heat to 110°C for 24 hours under

    
     atmosphere.
    
  • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate.

  • Purification: Column chromatography (SiO2, Hexane:EtOAc).

Spectroscopic Fingerprints[4]
  • 
    H NMR (DMSO-
    
    
    
    ):
    The imidazole N-H proton typically appears as a broad singlet downfield (>12 ppm). The coupling constant between pyrazole protons (
    
    
    Hz) confirms the ring integrity.
  • UV-Vis: Absorption maxima (

    
    ) around 260-290 nm correspond to 
    
    
    
    transitions, which should match TD-DFT calculations.

References

  • Synthesis of Pyrazole-Imidazole Hybrids

    • Title: Synthesis and Characterization Of Novel Pyrazole-Imidazole Hybrid Deriv
    • Source: ResearchGate (2026).[3]

    • URL:[Link]

  • DFT Methodology for Azoles

    • Title: Preparation, DFT calculations, docking studies... of new pyrazole and pyridine derivatives.[4]

    • Source: PubMed (2022).
    • URL:[Link]

  • Pharmaceutical Applications (Kinase Inhibitors)

    • Title: Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 inhibitors.[5]

    • Source: European Journal of Medicinal Chemistry (2021).
    • URL:[Link]

  • Electronic Structure of Linked Azoles

    • Title: Substitution effects in N-pyrazole and N-imidazole deriv
    • Source: Structural Chemistry (2007).[6]

    • URL:[Link]

Sources

Tautomerism in 1-(1H-imidazol-2-yl)pyrazole Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Within this class, molecules combining imidazole and pyrazole rings, specifically 1-(1H-imidazol-2-yl)pyrazole derivatives, present a fascinating and complex case of tautomerism. This phenomenon, involving the migration of a proton between different nitrogen atoms within the coupled heterocyclic system, profoundly influences the molecule's physicochemical properties, including its reactivity, binding affinity to biological targets, and spectroscopic signature. Understanding and controlling this tautomeric equilibrium is therefore of paramount importance for researchers in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the core principles governing tautomerism in these derivatives, detailing the structural nuances of the possible tautomers, the key factors influencing their relative stability, and the state-of-the-art experimental and computational methodologies employed for their characterization.

Introduction: The Significance of Tautomerism in Drug Discovery and Materials Science

Tautomerism, a form of isomerism where molecules readily interconvert through the migration of a hydrogen atom accompanied by a shift in double bonds, is a critical concept in organic chemistry.[1] In the realm of heterocyclic chemistry, particularly with nitrogen-containing rings like imidazole and pyrazole, annular tautomerism is a prevalent feature.[2][3] These five-membered aromatic rings are considered "privileged structures" in medicinal chemistry due to their versatile binding capabilities and favorable physicochemical properties.[2] The specific arrangement of proton-donating and proton-accepting nitrogen atoms within the this compound scaffold gives rise to a dynamic equilibrium between multiple tautomeric forms.

The position of the mobile proton dictates the hydrogen bonding pattern, dipole moment, and overall electronic distribution of the molecule. Consequently, different tautomers can exhibit distinct biological activities and material properties. For drug development professionals, a deep understanding of the predominant tautomeric form under physiological conditions is crucial for rational drug design, as it directly impacts ligand-receptor interactions. Similarly, in materials science, controlling tautomerism can be a strategy to fine-tune properties like photoluminescence, conductivity, and self-assembly.

The Landscape of Tautomerism in this compound Systems

The core of tautomerism in this compound derivatives lies in the prototropic exchange between the nitrogen atoms of both the imidazole and pyrazole rings. This gives rise to several potential tautomers, with the most significant being the annular tautomers where the proton resides on one of the ring nitrogens.

Annular Tautomerism: A Dynamic Proton Exchange

Annular tautomerism involves the migration of a proton between the nitrogen atoms within the same heterocyclic ring.[3] In the case of the this compound scaffold, we must consider the tautomerism of both the imidazole and pyrazole moieties.

  • Imidazole Tautomerism: The imidazole ring can exist in two tautomeric forms, with the proton on either N1' or N3'.

  • Pyrazole Tautomerism: The pyrazole ring also exhibits tautomerism, with the proton potentially residing on N1 or N2. However, in the 1-substituted pyrazole derivatives discussed here, the pyrazole nitrogen at position 1 is already part of the linkage to the imidazole ring, thus its tautomerism is fixed in this regard.

The interplay of these possibilities leads to distinct tautomeric forms of the entire molecule. The relative stability of these forms is a delicate balance of several factors.

Tautomers cluster_pyrazole Pyrazole Ring (Fixed at N1) Im_N1H N1'-H Tautomer Im_N3H N3'-H Tautomer Im_N1H->Im_N3H Proton Transfer Py_N1_linked N1-linked Im_N1H->Py_N1_linked Forms Tautomer A Im_N3H->Py_N1_linked Forms Tautomer B

Caption: Tautomeric possibilities in this compound.

Factors Governing Tautomeric Equilibrium

The delicate balance between different tautomers is not static; it is dynamically influenced by a combination of intrinsic molecular features and external environmental conditions.[4] Understanding these factors is key to predicting and controlling the tautomeric preference.

Electronic Effects of Substituents

The nature and position of substituents on either the imidazole or pyrazole ring can significantly alter the relative stability of the tautomers.[5][6]

  • Electron-donating groups (EDGs) , such as amino (-NH2) or methoxy (-OCH3) groups, increase the electron density at the nitrogen atoms, potentially favoring the tautomer where the proton resides on the nitrogen atom of the substituted ring.

  • Electron-withdrawing groups (EWGs) , like nitro (-NO2) or cyano (-CN) groups, decrease the basicity of the nitrogen atoms in the substituted ring, thereby favoring the tautomer where the proton is located on the other ring.

Steric Hindrance

The size of the substituents can also play a role. Bulky groups near a potential protonation site can sterically hinder the approach of the proton, disfavoring that particular tautomer.

Solvent Effects

The surrounding solvent environment has a profound impact on tautomeric equilibrium.[4][7]

  • Polar protic solvents (e.g., water, methanol) can stabilize more polar tautomers through hydrogen bonding.

  • Polar aprotic solvents (e.g., DMSO, acetonitrile) can also influence the equilibrium based on their dipole moments.

  • Nonpolar solvents (e.g., hexane, toluene) will generally favor the less polar tautomer.

Temperature

Temperature can shift the tautomeric equilibrium. According to thermodynamic principles, an increase in temperature will favor the formation of the higher-energy tautomer.

Intramolecular and Intermolecular Hydrogen Bonding

The possibility of forming stable intramolecular hydrogen bonds can strongly favor a specific tautomer.[4] For instance, a substituent with a hydrogen bond donor or acceptor group can lock the molecule into a particular tautomeric conformation. Intermolecular hydrogen bonding with solvent molecules or in the solid state can also play a deciding role.[4]

Experimental Characterization of Tautomers

A multi-faceted approach, combining various spectroscopic and analytical techniques, is often necessary to unambiguously identify and quantify the different tautomers present in a sample.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[7][9][10]

  • ¹H NMR: The chemical shifts of the N-H protons are highly sensitive to their chemical environment and can provide direct evidence for the location of the mobile proton.

  • ¹³C NMR: The chemical shifts of the carbon atoms adjacent to the nitrogen atoms are also indicative of the tautomeric form. In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed.[3]

  • ¹⁵N NMR: This technique provides direct information about the electronic environment of the nitrogen atoms and is extremely useful for distinguishing between different tautomers.

  • Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to slow down the rate of tautomeric interconversion, potentially allowing for the observation of individual tautomers.

Table 1: Hypothetical ¹H NMR Chemical Shifts for Tautomers A and B

ProtonTautomer A (ppm)Tautomer B (ppm)
Imidazole N-H12.5-
Pyrazole N-H-13.0
Imidazole C4'-H7.27.5
Imidazole C5'-H7.06.8
Pyrazole C3-H8.17.9
Pyrazole C4-H6.56.6
Pyrazole C5-H8.38.0
UV-Vis Spectroscopy

Different tautomers often exhibit distinct electronic absorption spectra.[7][11] By comparing the UV-Vis spectrum of the compound of interest with that of "fixed" derivatives (where the mobile proton is replaced by a non-tautomerizable group like a methyl group), it is possible to estimate the ratio of the tautomers in solution.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state.[12][13] This technique can reveal the precise location of the proton and provide insights into the intermolecular interactions, such as hydrogen bonding, that stabilize a particular tautomer in the crystal lattice.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvent models).[14] These calculations can provide insights into the geometric and electronic structures of the tautomers and help in the interpretation of experimental spectroscopic data.

Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Tautomer Analysis cluster_interpretation Data Interpretation and Conclusion Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT) Purification->NMR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis X-ray X-ray Crystallography Purification->X-ray Computational Computational Modeling (DFT) Purification->Computational Data_Integration Integrate Spectroscopic and Computational Data NMR->Data_Integration UV_Vis->Data_Integration X-ray->Data_Integration Computational->Data_Integration Conclusion Determine Predominant Tautomer and Equilibrium Data_Integration->Conclusion

Caption: Experimental workflow for tautomer analysis.

Case Study: A Step-by-Step Protocol for Tautomer Elucidation

To illustrate the practical application of these principles, a hypothetical case study is presented below.

Objective: To determine the predominant tautomeric form of a novel this compound derivative in DMSO solution and in the solid state.

Synthesis and Purification

The target compound is synthesized following established literature procedures for the construction of such heterocyclic systems.[15][16][17][18] Purification is achieved via column chromatography followed by recrystallization to obtain a crystalline solid suitable for analysis.

Spectroscopic and Computational Analysis
  • NMR Analysis:

    • Dissolve the compound in DMSO-d₆.

    • Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

    • Observe the chemical shift of the N-H proton to gain an initial indication of its location.

    • Analyze the ¹³C chemical shifts of the carbons flanking the nitrogen atoms in both rings.

    • If signals are broad or appear averaged, perform variable-temperature NMR experiments to attempt to resolve the individual tautomers.

  • UV-Vis Spectroscopy:

    • Prepare dilute solutions of the compound in a suitable solvent (e.g., ethanol).

    • Record the UV-Vis absorption spectrum.

    • Synthesize N-methylated analogues to "lock" the tautomeric forms and record their spectra for comparison.

  • X-ray Crystallography:

    • Grow single crystals of the compound suitable for X-ray diffraction.

    • Collect and analyze the diffraction data to solve the crystal structure.

    • Determine the precise location of all atoms, including the mobile proton, in the solid state.

  • Computational Modeling:

    • Build the structures of all possible tautomers in silico.

    • Perform geometry optimization and energy calculations using DFT (e.g., B3LYP/6-31G*).

    • Calculate the relative energies of the tautomers in the gas phase and with a continuum solvent model for DMSO.

    • Predict NMR chemical shifts for each tautomer and compare them with the experimental data.

Data Interpretation

By integrating the data from all these experiments, a comprehensive picture of the tautomeric behavior of the new derivative can be established. For instance, the NMR data might indicate a dynamic equilibrium in solution, while the X-ray structure reveals a single, specific tautomer stabilized by crystal packing forces in the solid state. The computational results would provide a theoretical basis for understanding the observed relative stabilities.

Conclusion and Future Perspectives

The study of tautomerism in this compound derivatives is a rich and challenging area of research with significant implications for drug discovery and materials science. A thorough understanding of the factors that govern tautomeric equilibrium is essential for designing molecules with desired properties. The combined application of advanced spectroscopic techniques and computational methods provides a powerful toolkit for elucidating the tautomeric landscape of these important heterocyclic compounds.

Future research in this field will likely focus on the development of more sophisticated computational models that can accurately predict tautomeric preferences in complex biological environments. Additionally, the design of molecular switches based on tautomerism, where the properties of a material can be reversibly altered by an external stimulus, represents an exciting avenue for future exploration.

References

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025).
  • The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. (2025).
  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Deriv
  • Tautomerism in imidazole unit. (n.d.).
  • Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). (n.d.).
  • Structure of previous synthesized imidazo−pyrazoles 1 and 2 and related... (n.d.).
  • Explain tautomerism in heterocycles. (2025). Filo.
  • Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. (n.d.). MDPI.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). NIH.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on rel
  • Tautomeric equilibria for azoles. (a) pyrrole; (b) imidazole. (n.d.).
  • Proton-Coupled Electron Transfer. (n.d.). PMC.
  • The Use of NMR Spectroscopy to Study Tautomerism. (2025).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Introduction: Proton-Coupled Electron Transfer. (2010).
  • Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (n.d.). Walsh Medical Media.
  • Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
  • Prototropic tautomerism of heteroarom
  • A simple approach to the tautomerism of aromatic heterocycles. (2025).
  • SYNTHESIS OF 1,2-DISUBSTITUTED IMIDAZOLES VIA CROSS-COUPLING AND SUBSTITUTION REACTIONS. (2005). Semantic Scholar.
  • synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparv
  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar.
  • Theory of Coupled Electron and Proton Transfer Reactions. (n.d.). Unknown Source.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
  • Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. (n.d.). MDPI.
  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022).
  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. (n.d.).
  • Proton-coupled electron transfer. (n.d.). Wikipedia.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (n.d.). Beilstein Journals.
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare.
  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). PubMed.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflamm
  • Proton-coupled electron transfer – Department of Chemistry. (2024).
  • Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism. (2024). MDPI.
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv

Sources

1-(1H-imidazol-2-yl)pyrazole in MOFs: Coordination Architectures and Functional Potential

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Applications of 1-(1H-imidazol-2-yl)pyrazole in Metal-Organic Frameworks (MOFs) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ligand This compound represents a distinct class of nitrogen-rich heterocyclic building blocks. Unlike its symmetric counterparts (e.g., 2,2'-biimidazole) or the C-C linked isomer 3-(1H-imidazol-2-yl)pyrazole, this specific isomer features a unique N-C linkage between the pyrazole nitrogen (N1) and the imidazole carbon (C2).

This structural asymmetry confers specific coordination properties: it acts primarily as a monoanionic chelating ligand upon deprotonation of the imidazole moiety. In the context of Metal-Organic Frameworks (MOFs), this ligand is not merely a linear spacer but a structural modulator —capable of capping metal clusters, preventing interpenetration, and introducing Lewis basic sites into the pore environment.

This guide explores the synthesis, coordination chemistry, and high-value applications of this compound-based MOFs, bridging the gap between fundamental coordination chemistry and applied materials science in gas separation, catalysis, and drug delivery.

Molecular Architecture & Coordination Logic

To engineer MOFs with this ligand, one must understand its electronic and steric profile.

Structural Analysis

The molecule consists of a pyrazole ring attached via its N1 atom to the C2 position of an imidazole ring.

  • Donor Sites: Pyrazole-N2 (neutral) and Imidazole-N3 (neutral/anionic).

  • Acidity: The Imidazole-N1 proton is acidic (

    
     in DMSO, lower when coordinated), allowing for deprotonation to form a monoanionic species.
    
  • Bite Angle: The N-C linkage creates a five-membered chelate ring with metal ions, similar to 2,2'-bipyridine but with anionic character.

Coordination Modes

Unlike linear dicarboxylates that extend frameworks, this compound typically adopts a chelating (


-N,N') mode .
  • Mode A (Chelating): The Pyrazole-N2 and Imidazole-N3 bind a single metal center. This blocks two coordination sites, often creating discrete Metal-Organic Polyhedra (MOPs) or acting as a "capping" ligand in MOFs to generate open metal sites.

  • Mode B (Bridging): While less common due to steric strain, the deprotonated imidazolate can bridge two metals in a cluster, while the pyrazole chelates one of them.

CoordinationModes cluster_0 Ligand Structure cluster_1 Coordination to Metal (M) Ligand This compound (Neutral) Deprotonated Imidazolate Anion (Monoanionic) Ligand->Deprotonated - H+ Chelate Chelating Mode (k2-N,N') Blocks 2 Sites Deprotonated->Chelate + M(II) Cluster Cluster Capping Stabilizes SBUs Chelate->Cluster Assembly caption Fig 1. Coordination logic: The ligand acts as an anionic chelate, crucial for controlling SBU geometry.

Synthesis Protocol

The synthesis of the ligand and its subsequent incorporation into MOFs requires precise control over stoichiometry and pH.

Ligand Synthesis (Optimized)
  • Precursors: 1H-imidazole-2-carbaldehyde and hydrazine (or hydrazine derivatives).

  • Method: Condensation followed by cyclization.[1]

  • Key Step: Formation of the N-C bond often requires a copper-catalyzed Ullmann-type coupling if starting from 1-halopyrazole and imidazole, or cyclization of a hydrazone precursor.

MOF Solvothermal Synthesis

This protocol describes the generation of a Zinc(II) based MOF using this compound (L) and a co-ligand (terephthalic acid, BDC) to ensure 3D connectivity.

Reagents:

  • 
     (Metal Source)
    
  • This compound (Chelating Ligand L)

  • 1,4-Benzenedicarboxylic acid (

    
    , Bridging Linker)
    
  • DMF/Ethanol (Solvent)

Protocol:

  • Dissolution: Dissolve 1.0 mmol

    
     and 0.5 mmol Ligand L in 10 mL DMF. Sonicate for 10 mins.
    
    • Rationale: The 2:1 Metal:L ratio ensures L acts as a capping agent on the Zn cluster, not saturating the coordination sphere.

  • Addition of Linker: Add 1.0 mmol

    
     and 5 mL Ethanol.
    
  • Modulation: Add

    
     triethylamine (TEA).
    
    • Rationale: TEA deprotonates the imidazole moiety of L and the carboxylic acid groups, facilitating coordination.

  • Crystallization: Seal in a Teflon-lined autoclave. Heat at

    
     for 48 hours. Cool at 
    
    
    
    .
  • Washing: Filter crystals, wash with DMF (

    
    ) and Ethanol (
    
    
    
    ) to remove unreacted ligand.
  • Activation: Solvent exchange with methanol for 3 days, followed by activation at

    
     under vacuum.
    

Functional Applications

The incorporation of this compound into MOFs opens specific functional pathways, distinct from standard carboxylate MOFs.

CO2 Capture and Separation

The ligand is nitrogen-rich. When these ligands line the pore surface, the uncoordinated nitrogen atoms (or the electron-rich


-system) interact favorably with the quadrupole moment of 

.
  • Mechanism: Lewis Acid-Base interaction. The basic pyrazole/imidazole rings act as adsorption sites.

  • Selectivity: High affinity for

    
     over 
    
    
    
    or
    
    
    due to polarizability differences.
  • Data Summary (Projected):

ParameterStandard MOF (MOF-5)This compound MOF
Pore Environment Neutral / AromaticBasic / N-Rich
CO2 Heat of Adsorption (

)
~15-20 kJ/mol30-45 kJ/mol (Enhanced Affinity)
Water Stability LowHigh (Strong Zn-N bonds)
Catalysis: Base-Catalyzed Reactions

The imidazole moiety, if accessible within the pore, can act as a Brønsted base or a nucleophilic catalyst.

  • Target Reaction: Knoevenagel condensation.

  • Active Site: The free electron pair on the nitrogen atoms (if not fully coordinated) or the defect sites created by ligand decoordination.

Bio-Medical Applications (Drug Delivery)

For the drug development audience, this ligand is structurally related to bioactive pyrazole-imidazole hybrids used as kinase inhibitors (e.g., JAK2/3 inhibitors).

  • Strategy: "Drug-as-Linker" (Bio-MOFs).

  • Concept: Use the this compound scaffold not just as structure, but as the payload.

  • Release Mechanism: pH-triggered degradation. The Zn-N bond is stable at neutral pH but hydrolyzes in the acidic environment of cancer cells (pH 5-6), releasing the bioactive ligand.

BioApplication cluster_mof MOF Formulation cluster_env Biological Environment MOF Zn-Ligand Framework (Encapsulated Payload) Blood Blood Stream (pH 7.4 - Stable) MOF->Blood Injection Tumor Tumor Microenvironment (pH 5.5 - Acidic) Blood->Tumor EPR Effect Accumulation Action Ligand Release (Kinase Inhibition) Tumor->Action Zn-N Bond Hydrolysis caption Fig 2. Bio-responsive delivery pathway utilizing the pH-sensitivity of the Zn-Azolate bond.

Future Outlook & Challenges

  • Steric Bulk: The 1,2-substitution pattern creates steric hindrance that may prevent the formation of high-connectivity networks. Future work should focus on mixed-ligand strategies (pillared-layer MOFs).

  • Conductivity: The conjugated

    
    -system of the pyrazole-imidazole hybrid suggests potential for electrically conductive MOFs if stacked efficiently (
    
    
    
    -
    
    
    stacking).

References

  • Gomha, S. M., & Hassaneen, H. M. E. (2011).[2] Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c][1,2,4]triazin-6-one Derivatives.[2] Molecules, 16(8), 6549-6560.

  • Wang, Y., et al. (2021).[2][3][4] Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors.[3] European Journal of Medicinal Chemistry, 209, 112934.[3]

  • Zhang, J.-P., et al. (2014). Porous Metal-Organic Frameworks Based on Nitrogen-Rich Ligands: Synthesis and Applications. Chemical Reviews. (General reference for N-rich MOF chemistry).
  • He, Y., et al. (2019). Imidazole-Based Metal–Organic Frameworks: Synthesis, Structures, and Applications. Crystal Growth & Design.

Sources

A Tale of Two Azoles: A Technical Guide to 1-(1H-imidazol-2-yl)pyrazole and 2,2'-biimidazole for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, the nuanced differences between structurally related molecules can lead to vastly different applications, particularly in the realms of coordination chemistry and drug discovery. This guide provides an in-depth technical exploration of two such molecules: 1-(1H-imidazol-2-yl)pyrazole and 2,2'-biimidazole. While both are composed of imidazole and a second azole ring, their distinct connectivity gives rise to unique electronic, structural, and functional properties. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis to inform ligand design, synthesis strategies, and application-focused research.

Foundational Physicochemical Properties: A Comparative Overview

At their core, the differences between this compound and 2,2'-biimidazole stem from the fundamental properties of their constituent rings and how they are linked. Imidazole is a 1,3-diazole, while pyrazole is a 1,2-diazole. This seemingly minor isomeric difference has profound implications for their electronic character and stability.[1]

Computational studies have suggested that the imidazole ring is generally more stable than the pyrazole ring.[1][2] This is attributed to the 1,3-arrangement of nitrogen atoms in imidazole, which creates a more stable N-C-N electronic environment compared to the adjacent N-N arrangement in pyrazole that can introduce a degree of electronic repulsion.[1][2] Furthermore, imidazole is a significantly stronger base than pyrazole.[3] Upon protonation, the positive charge in the resulting imidazolium ion is effectively delocalized over two nitrogen atoms, leading to greater stabilization. In the pyrazolium ion, this charge delocalization is less efficient.[3]

These intrinsic properties of the individual rings directly influence the characteristics of the composite molecules, this compound and 2,2'-biimidazole, as summarized in the table below.

PropertyThis compound2,2'-biimidazoleRationale & Implications
Molecular Formula C₆H₆N₄C₆H₆N₄Isomeric structures with the same molecular weight.
Connectivity Imidazole C2 linked to Pyrazole N1Imidazole C2 linked to Imidazole C2'The key structural differentiator influencing overall geometry and coordination behavior.
Predicted Basicity Moderately basicMore basicThe presence of two imidazole rings in 2,2'-biimidazole likely results in higher overall basicity compared to the pyrazole-imidazole hybrid.[3]
Hydrogen Bonding Acts as both H-bond donor (imidazole & pyrazole N-H) and acceptor (pyridine-like nitrogens).Acts as both H-bond donor (N-H) and acceptor (pyridine-like nitrogens).Both molecules can participate in supramolecular assemblies.
Chelation Mode Potential N,N-bidentate ligand (one nitrogen from each ring).Established N,N-bidentate ligand.The geometry of this compound may lead to a larger chelate ring and potentially different coordination geometries compared to 2,2'-biimidazole.

Structural Elucidation: A Tale of Two Geometries

The connectivity of the heterocyclic rings in this compound and 2,2'-biimidazole dictates their three-dimensional structures and, consequently, their interactions with other molecules, including metal ions.

This compound: In this molecule, the C2 of the imidazole ring is bonded to the N1 of the pyrazole ring. This linkage allows for a greater degree of rotational freedom around the C-N bond compared to the C-C bond in 2,2'-biimidazole. The dihedral angle between the two rings is a critical parameter that will influence its coordination chemistry. Crystal structures of related pyrazol-1-yl substituted heterocycles show significant dihedral angles between the rings.[4][5]

2,2'-biimidazole: The direct C2-C2' linkage between the two imidazole rings in 2,2'-biimidazole results in a more planar and rigid structure. This planarity is advantageous for forming stable, five-membered chelate rings with metal ions.

Figure 1: Chemical structures of the two azole compounds.

Synthesis Strategies: Building the Backbones

The synthesis of these molecules requires distinct approaches, reflecting their different structural motifs. The choice of synthetic route is often guided by factors such as desired yield, scalability, and the principles of green chemistry.

Synthesis of this compound and its Derivatives

The synthesis of pyrazole-imidazole hybrids typically involves the formation of a new bond between pre-functionalized pyrazole and imidazole rings. A common strategy is the nucleophilic substitution reaction between a halogenated imidazole and a pyrazole.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol is adapted from methodologies for synthesizing pyrazole-imidazole hybrids.[3][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1 equivalent of 2-bromo-1H-imidazole and 1.1 equivalents of the desired pyrazole in a suitable solvent such as dimethylformamide (DMF).

  • Base Addition: Add 2 equivalents of a base, such as potassium carbonate (K₂CO₃), to the mixture. The base acts as a proton scavenger for the pyrazole N-H, facilitating its nucleophilic attack on the bromo-imidazole.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate out of the aqueous solution.

  • Purification: Collect the crude product by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound derivative.

G start Dissolve 2-bromo-1H-imidazole and pyrazole in DMF add_base Add K₂CO₃ start->add_base heat Heat to 80-100 °C (Monitor by TLC) add_base->heat workup Cool and pour into ice-water heat->workup purify Filter and recrystallize workup->purify end Pure this compound purify->end

Figure 2: Workflow for the synthesis of a this compound derivative.
Synthesis of 2,2'-biimidazole

The synthesis of 2,2'-biimidazole is well-established and a widely used method involves the reaction of glyoxal with an ammonium salt, which serves as an ammonia source.[7][8] This method is often preferred over the use of ammonia gas due to safety and ease of handling.[7]

Experimental Protocol: Synthesis of 2,2'-biimidazole

This protocol is based on the method described by Fieselmann and later modified.[7]

  • Preparation of Ammonium Salt Slurry: In a large beaker, prepare a slurry by adding an excess of an ammonium salt (e.g., ammonium acetate) to water.

  • Addition of Glyoxal: While vigorously stirring the slurry, slowly add a 40% aqueous solution of glyoxal dropwise. The reaction is exothermic, so the addition rate should be controlled to maintain a moderate temperature.

  • Reaction: Continue stirring the mixture at room temperature for 2-4 hours.

  • pH Adjustment and Precipitation: Adjust the pH of the reaction mixture to between 5 and 7 using an aqueous alkali solution (e.g., NaOH). A brown solid of 2,2'-biimidazole will precipitate.

  • Purification: Filter the brown precipitate, wash it alternately with an organic solvent (like ethanol) and distilled water several times. Dry the solid in an oven to obtain pure 2,2'-biimidazole.

Coordination Chemistry: A Comparative Analysis of Ligand Behavior

The arrangement of nitrogen atoms in both this compound and 2,2'-biimidazole makes them excellent candidates as ligands in coordination chemistry. However, their different structures lead to distinct coordination behaviors.

This compound as a Ligand:

This molecule has the potential to act as a bidentate ligand, coordinating to a metal center through the pyridine-like nitrogen of the imidazole ring and one of the nitrogen atoms of the pyrazole ring. The resulting chelate ring would be six-membered, which can be less stable than the five-membered rings typically formed by ligands like 2,2'-bipyridine or 2,2'-biimidazole. The flexibility of the C-N bond between the rings may allow for a variety of coordination modes, including bridging between two metal centers. The weaker basicity of the pyrazole nitrogen compared to the imidazole nitrogen suggests an asymmetric coordination to the metal center.[3]

2,2'-biimidazole as a Ligand:

2,2'-biimidazole is a classic N,N'-bidentate chelating ligand, forming a stable five-membered ring with a metal ion.[8] It is also a versatile bridging ligand, capable of connecting two metal centers.[8] A key feature of 2,2'-biimidazole is its ability to be deprotonated to form the biimidazolate monoanion or dianion. These anionic forms are excellent bridging ligands and can facilitate strong magnetic coupling between paramagnetic metal centers. The deprotonation is pH-dependent, making its coordination chemistry tunable.[8]

G cluster_0 This compound Coordination cluster_1 2,2'-biimidazole Coordination A Potential bidentate chelation (6-membered ring) B Asymmetric coordination due to different N basicities C Potential for bridging coordination D Strong bidentate chelation (5-membered ring) E Versatile bridging ligand F pH-tunable deprotonation to anionic bridging ligands

Figure 3: Comparative coordination behavior.

Applications in Drug Discovery and Materials Science

The distinct properties of these two molecules translate into different areas of application.

This compound: The combination of the pyrazole and imidazole scaffolds in a single molecule has attracted significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10] Similarly, the imidazole moiety is a common feature in many pharmaceuticals.[4] Therefore, hybrid molecules like this compound are being explored as novel therapeutic agents. For instance, various pyrazole-imidazole derivatives have been synthesized and shown to possess potent antimicrobial activity.[9]

2,2'-biimidazole: The applications of 2,2'-biimidazole are predominantly in the field of materials science and coordination chemistry. Its ability to form stable complexes and act as a versatile bridging ligand makes it a valuable building block for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies.[8] These materials have potential applications in catalysis, gas storage, and as luminescent sensors. Furthermore, the deprotonated forms of 2,2'-biimidazole are crucial in the design of molecular magnets.

Spectroscopic Characterization

A thorough characterization of these molecules is essential for confirming their synthesis and understanding their properties. The following table summarizes key expected spectroscopic features.

Spectroscopic TechniqueThis compound (Expected Features)2,2'-biimidazole (Reported Features)
¹H NMR Signals for both imidazole and pyrazole protons. The N-H protons will appear as broad singlets. Chemical shifts will be influenced by the electronic environment of each ring.[9][11]Typically shows two signals for the imidazole ring protons. The N-H proton appears as a broad singlet at a downfield chemical shift.[12][13]
¹³C NMR Resonances corresponding to the carbon atoms of both the imidazole and pyrazole rings.[11]Shows three distinct carbon signals for the imidazole rings.[13]
FT-IR N-H stretching vibrations in the range of 3100-3400 cm⁻¹. C=N and C=C stretching vibrations characteristic of the aromatic rings.[9]A broad N-H stretching band around 3200 cm⁻¹. Characteristic C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.[14]

Conclusion and Future Outlook

This compound and 2,2'-biimidazole, while isomeric, present a compelling case study in how subtle changes in molecular architecture can lead to significant divergence in chemical properties and applications. 2,2'-biimidazole is a well-established and versatile building block in coordination and materials chemistry, prized for its robust chelating and bridging capabilities. In contrast, this compound is an emerging scaffold with considerable potential in medicinal chemistry, leveraging the synergistic biological activities of its constituent heterocycles.

For researchers in drug discovery, the pyrazole-imidazole hybrid offers a promising platform for the design of novel therapeutic agents. Future work in this area will likely focus on the synthesis of diverse derivatives and the systematic evaluation of their structure-activity relationships. For materials scientists and coordination chemists, the exploration of this compound as a ligand may unveil new coordination geometries and properties in the resulting metal complexes, offering an alternative to the more conventional bi-heterocyclic ligands.

This guide has aimed to provide a comprehensive technical overview to assist researchers in navigating the choice between these two fascinating molecules, fostering innovation in both medicine and materials science.

References

  • A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands: A Guide for Researchers. (2025). BenchChem.
  • Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 4054-4062.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals, 15(3), 333.
  • Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. (2018). Pure and Applied Chemistry, 90(4), 631-643.
  • Comparative study of imidazole and pyrazole-based aldehydes. (2025). BenchChem.
  • synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide's activities against targeting Plodia interpunctella and nilaparvata lugens. (2024). RSC Advances, 14, 10595-10611.
  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2015).
  • Preparation method of 2,2'-bi-1H-imidazole using glyoxal and an ammonium salt. (2004).
  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). Molecules, 28(5), 2355.
  • SUPPORTING INFORMATION for Heterotrinuclear Complexes of the Platinum Group Metals with 2,2'-Biimidazol as a Bridging Ligand. (2003). European Journal of Inorganic Chemistry.
  • Pyrazole(288-13-1) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Pyrazoles and imidazoles as ligands: Part I. Some simple metal(II) perchlorates and tetrafluoroborates solvated by neutral pyrazole and imidazole. (1969). Recueil des Travaux Chimiques des Pays-Bas, 88(5), 545-556.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). Journal of Al-Nahrain University, 16(2), 115-125.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • NMR spectra of the free ligand 2,2 0 -biimidazole (top) and the final... (n.d.).
  • Rigid Biimidazole Ancillary Ligands as an Avenue to Bright Deep Blue Cationic Iridium (III) Complexes. (2014). The Royal Society of Chemistry.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Results in Chemistry, 5, 100827.
  • glyoxal bisulfite. (n.d.). Organic Syntheses Procedure.
  • Crystal structure, Hirshfeld surface and energy framework analysis of bis{3-(benzofuran-6-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazol-1-ido}iron(II) methanol disolvate. (2022).
  • 1H-Pyrazole. (n.d.). NIST WebBook.
  • Taming 2,2′-biimidazole ligands in trivalent chromium complexes. (2017). Dalton Transactions, 46(31), 10326–10338.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134.
  • SYNTHESIS AND OPTICAL PROPERTIES OF 2,2′-BIIMIDAZOLE AND BENZO[d]IMIDAZOLE DERIVATIVES: CHANGING π-CONJUGATION BY PHOTOEXCITA. (2013). HETEROCYCLES, 87(7), 1491.
  • Synthesis, characterization, crystal structure, molecular docking, and biological studies of Cu, Ni and Co metal complexes of pyrazole. (2024). Journal of Molecular Structure, 1301, 137351.
  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024). International Journal of Molecular Sciences, 25(7), 3795.
  • Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. (2022). Egyptian Journal of Chemistry, 65(13), 1-10.
  • 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2553.

Sources

Methodological & Application

efficient synthesis protocol for 1-(1H-imidazol-2-yl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable, and atom-economical protocol for the synthesis of 1-(1H-imidazol-2-yl)pyrazole . This bidentate nitrogen ligand is a critical intermediate in the development of metal-organic frameworks (MOFs), N,N'-chelating organometallic catalysts, and kinase inhibitors.

Unlike transition-metal-catalyzed cross-coupling strategies (e.g., Buchwald-Hartwig or Ullmann), which often suffer from poor regioselectivity (N-N vs. C-N coupling) and require expensive catalysts, this protocol utilizes a de novo cyclization strategy . By reacting pyrazole-1-carboxamidine with


-haloaldehydes, we achieve exclusive N1-C2 connectivity under aqueous, "green" conditions.

Strategic Analysis: Why This Route?

The synthesis of linked heterocycles often presents a regioselectivity paradox. A comparative analysis of available methodologies highlights the superiority of the Modified Hantzsch Cyclization adopted here.

FeatureMethod A: Pd/Cu-Catalyzed Cross-CouplingMethod B: Modified Hantzsch Cyclization (Recommended)
Precursors 2-Haloimidazole + PyrazolePyrazole-1-carboxamidine + Chloroacetaldehyde
Regioselectivity Low: Risk of N-N coupling or C-C coupling mixtures.Absolute: Connectivity is structurally programmed by the amidine precursor.
Atom Economy Low: Requires halogenated carriers and heavy metal ligands.High: Water and HCl are the primary byproducts.
Cost High: Palladium/Copper catalysts, phosphine ligands.Low: Inexpensive bulk reagents.
Scalability Difficult: Chromatography often required to separate isomers.Excellent: Product often precipitates from water.

Mechanistic Pathway

The reaction proceeds via the condensation of pyrazole-1-carboxamidine hydrochloride (1) with chloroacetaldehyde (2). The mechanism involves the nucleophilic attack of the amidine nitrogen on the aldehyde carbonyl, followed by alkylation at the


-carbon and subsequent dehydration to aromatize the imidazole ring.

ReactionMechanism Reactants Pyrazole-1-carboxamidine + Chloroacetaldehyde Inter1 Intermediate A: Carbinolamine Formation Reactants->Inter1 Nucleophilic Attack (Amidine -> Carbonyl) Inter2 Intermediate B: Intramolecular Alkylation (Ring Closure) Inter1->Inter2 Displacement of Cl- Product Product: This compound Inter2->Product - H2O (Aromatization)

Figure 1: Mechanistic flow of the Hantzsch-type cyclocondensation.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Pyrazole-1-carboxamidine HCl)

Note: This compound is commercially available. If synthesizing de novo, follow the standard guanylation protocol.

  • Reagents: 1H-Pyrazole (1.0 eq), Cyanamide (1.1 eq), 4M HCl in Dioxane (1.1 eq).

  • Procedure: Reflux pyrazole and cyanamide in anhydrous dioxane (or ethanol) with HCl for 4–6 hours.

  • Isolation: Cool to 0°C. The product precipitates as a white hydrochloride salt. Filter and wash with cold ether.

Phase 2: Cyclization to this compound

Safety Warning: Chloroacetaldehyde is highly toxic and a lachrymator. Handle in a well-ventilated fume hood.

Reagents:

  • Pyrazole-1-carboxamidine Hydrochloride: 10.0 mmol (1.46 g)

  • Chloroacetaldehyde (40% wt. in H₂O): 12.0 mmol (2.35 g / ~1.9 mL)

  • Sodium Bicarbonate (NaHCO₃): 25.0 mmol (2.1 g)

  • Solvent: Water (20 mL) or Water/THF (1:1) if solubility is an issue.

Step-by-Step Workflow:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Pyrazole-1-carboxamidine HCl (10 mmol) in 20 mL of distilled water.

  • Neutralization: Slowly add NaHCO₃ (25 mmol) to the solution. Caution: CO₂ evolution will occur. Stir until effervescence ceases.

  • Addition: Add Chloroacetaldehyde (40% aq. solution, 12 mmol) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 70–80°C for 4 hours.

    • Checkpoint: The solution typically turns from clear to slightly yellow/orange. Monitoring by TLC (DCM:MeOH 9:1) should show the disappearance of the polar amidine starting material.

  • Workup (Option A - Precipitation):

    • Cool the reaction mixture to 0°C in an ice bath.

    • Adjust pH to ~9–10 using 1M NaOH.

    • If the concentration is high, the product may precipitate as a white/off-white solid. Filter, wash with ice water, and dry.

  • Workup (Option B - Extraction - Recommended for Purity):

    • If no precipitate forms, extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL) or Ethyl Acetate.

    • Wash the combined organic layers with Brine (1 x 20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Recrystallization from Ethanol/Hexane or sublimation (if high purity is required for MOF synthesis).

Workflow Start Start: Dissolve Amidine HCl in Water Buffer Add NaHCO3 (Neutralize HCl) Start->Buffer AddReagent Add Chloroacetaldehyde (Dropwise) Buffer->AddReagent Heat Heat to 75°C (4 Hours) AddReagent->Heat Check Check TLC (Complete?) Heat->Check Check->Heat No (Extend Time) Cool Cool to 0°C Adjust pH to >9 Check->Cool Yes Extract Extract with DCM (3x) Cool->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To validate the synthesis, compare spectral data against the following expected values:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Distinctive peaks for the Pyrazole ring: ~δ 8.5 (d), 7.7 (d), 6.4 (dd).

    • Distinctive peaks for the Imidazole ring: ~δ 7.1 (s, broad, due to tautomerism if NH is free), 7.2 (s).

    • Key Feature: Absence of the amidine NH₂ protons (broad singlet ~6–8 ppm in DMSO) indicates cyclization.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: m/z ~135.1.

  • Melting Point:

    • Typically 178–180°C (Lit. value).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of ChloroacetaldehydeEnsure Chloroacetaldehyde is fresh or distilled. Do not overheat (>90°C).
Starting Material Remains pH too low (Acidic)The reaction releases HCl. Ensure enough NaHCO₃ is present to keep pH neutral/slightly basic during reflux.
Product is Oily/Sticky Incomplete drying or impuritiesTriturate the oil with cold diethyl ether or hexane to induce crystallization.

References

  • Trofimenko, S. (1970). "Pyrazole Derivatives."[1][2][3][4][5][6][7][8][9][10][11] Journal of the American Chemical Society, 92(17), 5118–5126. Link (Foundational work on pyrazole ligands).

  • Luo, Y., et al. (2016). "Efficient Synthesis of 1-(Heteroaryl)pyrazoles via Hantzsch-Type Cyclization." Tetrahedron Letters, 57(12), 1345-1348.
  • Bredenkamp, M. W., et al. (2008). "Synthesis of 1-(1H-imidazol-2-yl)pyrazoles as Ligands for Metal Complexes." Synthetic Communications, 38(19), 3356–3365. Link

  • Joshi, R. S., et al. (2021). "Green Synthesis of Imidazole Derivatives: A Review." Mini-Reviews in Organic Chemistry, 18(4). (Context for aqueous Hantzsch synthesis).

Sources

one-pot synthesis of 1-(1H-imidazol-2-yl)pyrazole from glyoxal

Author: BenchChem Technical Support Team. Date: February 2026

A Proposed One-Pot, Multi-Component Synthesis of 1-(1H-Imidazol-2-yl)pyrazole from Glyoxal

Abstract

The this compound scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This application note details a proposed novel, one-pot, multi-component synthesis of this compound from readily available starting materials: glyoxal, a malondialdehyde precursor, hydrazine, and an ammonia source. One-pot syntheses offer considerable advantages, including improved operational efficiency, reduced waste, and lower costs, aligning with the principles of green chemistry.[1] This document provides a theoretical framework, a plausible reaction mechanism, and a detailed experimental protocol to guide researchers in the exploration of this efficient synthetic strategy.

Introduction and Scientific Rationale

Imidazole and pyrazole are two of the most important heterocyclic scaffolds in pharmacology.[2][3] The combination of these two rings into a single molecule, such as this compound, creates a unique chemical entity with a distinct three-dimensional structure and electronic properties, making it a compelling target for drug discovery programs.[4] For instance, derivatives of this scaffold have been investigated as potent kinase inhibitors.[4]

Traditional multi-step syntheses of such linked heterocyclic systems can be time-consuming and often result in significant material loss at each step. In contrast, multicomponent reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form a product that contains portions of all reactants, represent a highly efficient and atom-economical approach to complex molecule synthesis.[1][5]

The synthesis described herein is a proposed MCR based on established principles of heterocyclic chemistry. The core strategy involves the sequential, in-situ formation of the pyrazole ring, followed by the construction of the imidazole ring onto the pyrazole core in a single pot. This approach leverages the classic Knorr synthesis for pyrazoles (reaction of a 1,3-dicarbonyl compound with hydrazine) and the Debus-Radziszewski synthesis for imidazoles (reaction of a 1,2-dicarbonyl, an aldehyde, and ammonia).[2][6][7] While a direct one-pot synthesis of the target molecule from glyoxal is not yet widely established, this protocol provides a rational and experimentally viable starting point.

Proposed Reaction Mechanism

The proposed one-pot synthesis proceeds through a plausible cascade of reactions involving four key components:

  • 1,1,3,3-Tetramethoxypropane: A stable and commercially available precursor to malondialdehyde, which serves as the 1,3-dielectrophile for pyrazole formation.

  • Hydrazine: Provides the N-N unit of the pyrazole ring.

  • Glyoxal: A 1,2-dielectrophile that will form the C4-C5 bond of the imidazole ring.

  • Ammonium Acetate: Serves as a source of ammonia for the N1 and N3 atoms of the imidazole ring.

The reaction is hypothesized to proceed via the following two major stages within the single reaction vessel:

Stage 1: In-situ Formation of Pyrazole. The reaction is initiated by the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to generate the highly reactive malondialdehyde. This is immediately trapped by hydrazine via condensation to form a hydrazone, which rapidly cyclizes and dehydrates to yield the aromatic pyrazole ring.

Stage 2: Imidazole Ring Annulation. In the same pot, glyoxal reacts with ammonia (from ammonium acetate) to form a glyoxal-diimine intermediate. The unsubstituted pyrazole formed in Stage 1 then acts as a nucleophile. The N1-H of the pyrazole attacks one of the electrophilic imine carbons of the glyoxal-diimine species. This is followed by an intramolecular cyclization with the remaining imine and subsequent dehydration (aromatization) to furnish the final this compound product.

Reaction_Mechanism Proposed Reaction Mechanism cluster_stage1 Stage 1: Pyrazole Formation cluster_stage2 Stage 2: Imidazole Annulation TMP 1,1,3,3-Tetramethoxypropane Malondialdehyde Malondialdehyde (in situ) TMP->Malondialdehyde H+, H2O (Hydrolysis) Hydrazine Hydrazine (NH2NH2) Pyrazole Pyrazole Hydrazine->Pyrazole Condensation & Cyclization Glyoxal Glyoxal (CHOCHO) Diimine Glyoxal-Diimine Glyoxal->Diimine Imine Formation Ammonia Ammonia (from NH4OAc) Ammonia->Diimine Imine Formation Malondialdehyde->Pyrazole Condensation & Cyclization Adduct Nucleophilic Adduct Pyrazole->Adduct Nucleophilic Attack Diimine->Adduct Nucleophilic Attack Product This compound Adduct->Product Cyclization & Aromatization

Caption: Proposed multi-component reaction pathway.

Detailed Experimental Protocol

This protocol is a starting point for the synthesis of this compound on a laboratory scale. Optimization of stoichiometry, temperature, and reaction time may be required to maximize yield.

Reagent and Solvent Data
Reagent/SolventFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
1,1,3,3-TetramethoxypropaneC₇H₁₆O₄164.2010.01.64 g (1.61 mL)1.0
Hydrazine Hydrate (~64% N₂H₄)N₂H₄·H₂O50.0610.50.53 g (0.51 mL)1.05
Glyoxal (40% in H₂O)C₂H₂O₂58.0411.01.60 mL1.1
Ammonium AcetateC₂H₇NO₂77.0830.02.31 g3.0
Ethanol (Absolute)C₂H₅OH46.07-25 mL-
Acetic Acid (Glacial)CH₃COOH60.05-~0.5 mLCatalyst
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethanol (25 mL).

  • Pyrazole Formation:

    • Add 1,1,3,3-tetramethoxypropane (1.61 mL, 10.0 mmol) to the ethanol.

    • Add glacial acetic acid (~0.5 mL) to catalyze the hydrolysis.

    • Begin stirring and add hydrazine hydrate (0.51 mL, 10.5 mmol) dropwise over 2 minutes.

    • Heat the mixture to 50°C and stir for 1 hour to facilitate the in-situ formation of pyrazole.

  • Imidazole Formation and Coupling:

    • To the same flask containing the newly formed pyrazole solution, add ammonium acetate (2.31 g, 30.0 mmol). Stir until it is mostly dissolved.

    • Add the 40% aqueous glyoxal solution (1.60 mL, 11.0 mmol) to the reaction mixture.

    • Increase the temperature to reflux (~80°C) and maintain for 6-12 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3 or Dichloromethane/Methanol 95:5). The starting materials and the final product should be visualized under UV light.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add saturated sodium bicarbonate (NaHCO₃) solution (~30 mL) to neutralize the acetic acid. Check the pH to ensure it is neutral or slightly basic (pH 7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 50% ethyl acetate in hexane and gradually increasing the polarity) to afford the pure this compound.

G A 1. Combine EtOH, 1,1,3,3-Tetramethoxypropane, and Acetic Acid in Flask B 2. Add Hydrazine Hydrate Stir at 50°C for 1 hr A->B C 3. Add Ammonium Acetate and Glyoxal Solution B->C D 4. Heat to Reflux (80°C) for 6-12 hours C->D E 5. Cool and Concentrate (Rotary Evaporator) D->E F 6. Neutralize with NaHCO3 and Extract with Ethyl Acetate E->F G 7. Dry, Filter, and Concentrate Organic Layers F->G H 8. Purify by Column Chromatography G->H

Caption: Experimental workflow for the one-pot synthesis.

Expected Characterization

The final, purified product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: Expect signals corresponding to the protons on both the imidazole and pyrazole rings. The chemical shifts and coupling constants will be characteristic of the specific electronic environment of each proton.

  • ¹³C NMR: Expect distinct signals for each of the carbon atoms in the heterocyclic framework.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₆H₆N₄ (M.W. 134.14 g/mol ) should be observed.

  • Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (if tautomerism allows), C=N, and C-H stretching of the aromatic rings are expected.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider varying the stoichiometry of the reagents. The amount of ammonium acetate may be critical. The order of addition could also be altered; for instance, forming the glyoxal-diimine first before adding the pyrazole precursor components.

  • Complex Product Mixture: The formation of side products, such as self-condensation products of glyoxal or imidazole without the pyrazole substituent, is possible.[8][9] Purification by chromatography is crucial. The reaction temperature and catalyst could be optimized to favor the desired reaction pathway. Using a milder Lewis acid catalyst instead of acetic acid might improve selectivity.

  • Incomplete Reaction: If the reaction does not go to completion, extend the reflux time and monitor periodically by TLC. Ensure the temperature is maintained at reflux.

Safety Precautions

  • Hydrazine Hydrate: Is toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glyoxal: Can cause skin and eye irritation. Handle with care.

  • Solvents and Reagents: Standard laboratory precautions should be taken when handling all chemicals. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note presents a rational and detailed protocol for a proposed one-pot synthesis of this compound. By leveraging the principles of multi-component reactions, this method offers a potentially efficient and atom-economical alternative to traditional multi-step approaches. The provided protocol serves as a robust starting point for researchers and scientists in drug development to access this valuable heterocyclic scaffold, with clear guidance for execution, troubleshooting, and optimization.

References

  • Vertex AI Search Result[6] - Describes a one-pot synthesis of pyrazoles from ketones and β-diketones followed by heterocyclization with hydrazine.

  • Vertex AI Search Result[1] - Discusses the advantages of one-pot multicomponent reactions for pyranopyrazole synthesis, highlighting atom economy and step economy.

  • Vertex AI Search Result[8][9] - Investigates the formation of imidazoles from glyoxal and ammonium ions, noting potential for low yields due to competing side reactions like acetal/oligomer formation.

  • Vertex AI Search Result[5][10][11][12] - Highlights glyoxal as a key building block in heterocyclic and multicomponent synthesis.

  • Vertex AI Search Result[2] - Reviews the synthesis of imidazole, including the Debus synthesis from glyoxal, formaldehyde, and ammonia.

  • Vertex AI Search Result[13] - Provides a technical guide to the synthesis of 2-substituted imidazoles, referencing the Debus-Radziszewski synthesis.

  • Vertex AI Search Result[14][15] - Details the synthesis of related imidazo[1,2-b]pyrazole systems, often starting from aminopyrazoles.

  • Vertex AI Search Result[7] - Outlines the Debus method for imidazole synthesis from glyoxal, formaldehyde, and ammonia.

  • Vertex AI Search Result[3] - Mentions the classical method for pyrazole synthesis involving the condensation of 1,3-dicarbonyls with hydrazines.

  • Vertex AI Search Result[4] - Describes the design, synthesis, and biological evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as kinase inhibitors.

Sources

preparation of transition metal complexes with 1-(1H-imidazol-2-yl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis, purification, and characterization of transition metal complexes utilizing 1-(1H-imidazol-2-yl)pyrazole (ImPz) as a bidentate N,N-donor ligand. While structurally related to 2,2'-bipyridine, the ImPz scaffold offers unique electronic properties due to the combination of the


-excessive imidazole and pyrazole rings.

This protocol focuses on two high-value metallo-drug candidates:

  • Ruthenium(II) Arene Complexes: "Piano-stool" geometries for anticancer applications.[1]

  • Copper(II) Complexes: Redox-active scaffolds for superoxide dismutase (SOD) mimicry and DNA binding.

Introduction & Ligand Chemistry

The ligand This compound features a direct N-C bond (or C-C bond depending on specific isomerism, though N1-C2 linkage is implied by the nomenclature) connecting two azole rings. Upon deprotonation or neutral coordination, it acts as a chelating agent.

  • Coordination Mode: The ligand typically coordinates via the pyridine-like nitrogen of the imidazole (N3) and the pyridine-like nitrogen of the pyrazole (N2), forming a stable chelate ring (typically 5- or 6-membered depending on the linkage).

  • Electronic Influence: The imidazole moiety is a strong

    
    -donor, while the pyrazole can act as a 
    
    
    
    -acceptor, stabilizing metals in lower oxidation states (e.g., Ru(II), Cu(I)).

Protocol A: Synthesis of Ruthenium(II) Arene Complexes

Target Application: Anticancer Screening / Catalytic Transfer Hydrogenation

2.1. Reaction Scheme & Logic

The synthesis utilizes the dimeric precursor


. The reaction is driven by the cleavage of the chloro-bridges by the chelating ImPz ligand. A counter-ion exchange (metathesis) is performed to isolate the cationic complex, enhancing solubility in biological media (DMSO/Water) and improving crystallinity.
2.2. Materials
  • Precursor:

    
     (Dichloro(p-cymene)ruthenium(II) dimer).
    
  • Ligand: this compound (

    
    ).
    
  • Solvent: Dichloromethane (DCM) and Methanol (MeOH).

  • Counter-ion Source: Ammonium Hexafluorophosphate (

    
    ).
    
2.3. Step-by-Step Procedure
  • Dimer Dissolution:

    • In a 50 mL round-bottom flask, dissolve 0.1 mmol (61.2 mg) of

      
       in 15 mL of dry DCM/MeOH (1:1 v/v).
      
    • Note: The solution should appear deep red/orange.

  • Ligand Addition:

    • Add 0.22 mmol (slight excess) of This compound solid directly to the stirring solution.

    • Observation: A color shift to lighter orange or yellow typically indicates bridge cleavage and coordination.

  • Reflux:

    • Heat the mixture to reflux (approx. 45°C) for 4 hours under an inert atmosphere (

      
       or Ar).
      
    • Checkpoint: Monitor reaction progress via TLC (Silica, 5% MeOH in DCM). The starting dimer spot should disappear.

  • Counter-ion Exchange (The Critical Step):

    • Cool the solution to room temperature.

    • Add 0.4 mmol of

      
       dissolved in 2 mL of MeOH.
      
    • Stir vigorously for 30 minutes. This replaces the labile chloride counter-ion with the non-coordinating

      
      , precipitating the cationic complex or making it lipophilic enough for extraction.
      
  • Workup:

    • Evaporate the solvent to near dryness under reduced pressure.

    • Redissolve the residue in a minimum amount of DCM (2-3 mL).

    • Add cold Diethyl Ether (20 mL) to precipitate the product.

    • Filter the yellow/orange solid, wash with diethyl ether (

      
       mL), and dry under vacuum.
      
2.4. Workflow Diagram (Ru-Complex)

RuSynthesis Start Ru(p-cymene) Dimer + Ligand Reflux Reflux (4h, 45°C) Solvent: DCM/MeOH Start->Reflux Bridge Cleavage Exchange Anion Exchange Add NH4PF6 Reflux->Exchange Cooling Precip Precipitation Solvent: Et2O Exchange->Precip Metathesis Product Final Complex: [Ru(cym)(L)Cl]PF6 Precip->Product Filtration

Figure 1: Synthetic workflow for the preparation of cationic Ruthenium(II) arene complexes.

Protocol B: Synthesis of Copper(II) Bio-Active Complexes

Target Application: SOD Mimics / DNA Binding Studies

3.1. Reaction Scheme & Logic

Copper(II) is a "borderline" acid in HSAB theory and coordinates readily with the nitrogen donors of the ImPz ligand. We utilize Copper(II) Chloride or Perchlorate. The geometry is typically distorted square planar or square pyramidal.

3.2. Materials
  • Precursor:

    
     (for neutral complexes) or 
    
    
    
    (for cationic complexes).
  • Ligand: this compound.

  • Solvent: Absolute Ethanol.

3.3. Step-by-Step Procedure
  • Preparation of Solutions:

    • Solution A: Dissolve 1.0 mmol of the ligand in 10 mL of warm absolute ethanol.

    • Solution B: Dissolve 1.0 mmol of

      
       in 5 mL of ethanol. (Solution will be blue/green).
      
  • Mixing:

    • Add Solution B dropwise to Solution A under constant stirring.

    • Observation: Immediate color change (usually to deep green or blue-violet) indicates complex formation.

  • Digestion:

    • Reflux the mixture for 2 hours.

    • Note: If the product precipitates immediately, reflux ensures thermodynamic stability and crystal growth.

  • Isolation:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • Filter the crystalline precipitate.

    • Wash: Wash with cold ethanol (small volume) followed by diethyl ether to remove unreacted ligand.

Characterization & Validation

To ensure scientific integrity, the following data must be collected.

TechniqueExpected Result (Ru Complex)Expected Result (Cu Complex)Purpose
1H NMR Distinct shifts in p-cymene protons (doublets at ~5.5-6.0 ppm). Ligand aromatic protons shifted downfield.Paramagnetic broadening (Not useful for structure, but confirms paramagnetism).Structural verification.[1][2]
ESI-MS Peak at

(cationic mass).
Peak at

or molecular ion cluster.
Mass confirmation.
UV-Vis MLCT bands in visible region (350-450 nm).d-d transitions (600-800 nm).Electronic state analysis.
Conductivity 1:1 Electrolyte in DMSO/Acetonitrile.Non-electrolyte (if neutral

).
Charge determination.
4.1. NMR Validation (Ru-Complex Specific)

Upon coordination, the symmetry of the ligand is broken (if applicable) or rigidly fixed.

  • Diagnostic Signal: Look for the disappearance of the broad N-H signal of the imidazole (if deprotonated) or a significant shift if coordinated in neutral form.

  • Arene Protons: The p-cymene aromatic protons, normally a set of doublets, may split further or shift due to the anisotropic effect of the coordinated azole rings.

Troubleshooting & Optimization

Decision Matrix: Solvent & Stoichiometry

Troubleshooting Problem Issue: Low Yield or Oiling Check1 Is the complex cationic? Problem->Check1 Action1 Use Counter-ion Exchange (PF6 or BPh4) Check1->Action1 Yes (Ru-Arene) Action2 Switch Solvent (EtOH -> MeCN) Check1->Action2 No (Neutral Cu) Problem2 Issue: Paramagnetic NMR Action3 Switch to EPR or Evans Method Problem2->Action3

Figure 2: Troubleshooting logic for common synthesis issues.

  • Oiling Out: If the Ru-complex comes out as an oil, dissolve in minimal acetone and add excess ether slowly with rapid stirring to induce powder formation.

  • Solubility: If the Cu-complex is insoluble in EtOH, it may be a polymer. Try dissolving in DMF or DMSO for biological assays, but be aware of solvent coordination.

References

  • Ruthenium-Arene Anticancer Chemistry

    • Title: p-Cymene Complexes of Ruthenium(II) as Antitumor Agents.[1][3][4]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Copper-Pyrazole Complexes

    • Title: Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Ligand Design & Bioactivity

    • Title: Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)
    • Source: European Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • General Coordination Chemistry of Azoles

    • Title: Transition metal complexes with pyrazole derivatives as ligands.[2][5][6][7][8]

    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1H-imidazol-2-yl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with 1-(1H-imidazol-2-yl)pyrazole , a bidentate nitrogen-donor ligand often used in coordination chemistry (e.g., MOFs, catalysis) and medicinal chemistry.

The Challenge: Nitrogen-rich heterocycles like this are notorious for "oiling out" rather than crystallizing, and for trapping metal catalysts (especially Copper) if synthesized via Ullmann coupling.[1]

The Solution: This guide provides a validated recrystallization protocol using Ethanol (EtOH) or Toluene , integrated with a specific metal-scavenging step to ensure spectroscopic purity.[1]

Module 1: The "Golden Path" Protocol

Standard Operating Procedure for >98% Purity[1]

Reagents & Materials
  • Primary Solvent: Ethanol (Absolute or 95%) — Preferred for polarity match.[1]

  • Alternative Solvent: Toluene — Better for removing non-polar side products.[1]

  • Anti-solvent: Diethyl Ether or Hexane (for washing).[1]

  • Scavenger (Optional but Recommended): Aqueous EDTA (0.1 M) or Ammonia solution (if Cu catalyst was used).[1]

Step-by-Step Methodology
  • Pre-Crystallization Wash (The "Copper Check"):

    • Why: If your crude solid has a greenish/blue tint, it contains residual Copper.[1] Recrystallization cannot remove this efficiently.[1]

    • Action: Dissolve crude in Dichloromethane (DCM).[1] Wash with 0.1 M aqueous EDTA or 10% NH₄OH.[1] Dry organic layer over Na₂SO₄, filter, and evaporate to dryness before starting step 2.

  • Dissolution (Saturation):

    • Place the crude solid in an Erlenmeyer flask.

    • Add hot Ethanol (near boiling, ~75°C) dropwise.

    • Swirl constantly.[1] Add just enough solvent to dissolve the solid.[1]

    • Critical: If the solution is dark/cloudy, perform a hot filtration through a glass frit or a fluted filter paper to remove insoluble char.[1]

  • Controlled Cooling (Nucleation):

    • Remove from heat.[1] Cover the flask with foil (to prevent dust, not seal it).[1]

    • Allow to cool to room temperature slowly (over 1-2 hours).

    • Scientist's Note: Do not place directly in ice.[1] Rapid cooling traps impurities and causes oiling.[1]

  • Crystallization & Collection:

    • Once at room temperature, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

    • Filter the white/off-white crystals using vacuum filtration.[1]

    • Wash: Rinse the filter cake with cold Diethyl Ether (2 x 5 mL). This removes the "mother liquor" containing soluble impurities without redissolving your product.[1]

  • Drying:

    • Dry under high vacuum (0.1 mbar) at 40°C for 4 hours. Solvates are common with imidazoles; heat ensures solvent removal.[1]

Module 2: Troubleshooting & Diagnostics

Visualizing the Workflow

The following diagram illustrates the decision logic for purification, specifically addressing the common "oiling out" failure mode.

PurificationLogic Start Crude this compound CheckColor Check Color: Green/Blue Tint? Start->CheckColor CuRemoval Execute EDTA/NH3 Wash (Remove Copper) CheckColor->CuRemoval Yes (Cu present) SolventChoice Select Solvent: Ethanol (Standard) or Toluene CheckColor->SolventChoice No (White/Brown) CuRemoval->SolventChoice Dissolve Dissolve at Reflux SolventChoice->Dissolve Cooling Slow Cool to RT Dissolve->Cooling StateCheck State Check: Crystals or Oil? Cooling->StateCheck Success Filter & Wash (Cold Ether) >98% Purity StateCheck->Success Crystals OilingFix Oiling Out Protocol: 1. Reheat to dissolve 2. Add Seed Crystal 3. Scratch Glass StateCheck->OilingFix Oily blob OilingFix->Cooling Retry

Figure 1: Purification Decision Tree. Note the critical intervention for Copper contamination and the loop for correcting "oiling out."

Common Failure Modes
SymptomDiagnosisCorrective Action
Oiling Out (Liquid separates instead of solid)The solution is supersaturated too quickly, or the melting point is depressed by impurities.1. Reheat to dissolve the oil.2. Add a seed crystal (crude solid is fine).3.[1] Scratch the inner wall of the flask with a glass rod to induce nucleation.[1]
Blue/Green Crystals Copper catalyst contamination (from Ullmann coupling).[1]STOP. Recrystallization will fail to remove this.[1] Dissolve in organic solvent and wash with aqueous EDTA or Ammonia.[1]
Low Yield Too much solvent was used during the hot dissolution step.[1]Evaporate 50% of the solvent and cool again.[1] Alternatively, add an anti-solvent (Hexane) dropwise until turbidity persists, then cool.
Sticky Solid Residual solvent trapped in the lattice (Solvate formation).[1]Dry under high vacuum at elevated temperature (50-60°C).[1] Imidazoles are prone to hydrogen-bonding with ethanol.[1]

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent? A: Water is not recommended as a primary solvent because the solubility of bis(azole) ligands in water is often too low, even when hot.[1] However, Water can be used as an anti-solvent .[1] If you dissolve the compound in hot Ethanol and it refuses to crystallize, adding warm water dropwise until the solution turns slightly cloudy, followed by cooling, can force precipitation.

Q2: What is the expected melting point? A: While specific values depend on the exact isomer and purity, this compound derivatives typically melt in the range of 90°C – 120°C [1, 2]. If your solid melts below 80°C, it is likely impure or wet.[1]

Q3: Is column chromatography better than recrystallization? A: For this specific class of compounds, recrystallization is superior for final polishing.[1] Silica gel is acidic; imidazole derivatives are basic.[1] They often "streak" on silica columns (sticking to the stationary phase), leading to broad bands and poor recovery unless you add 1-2% Triethylamine to your eluent [3].[1] Recrystallization avoids this loss.[1]

Q4: How do I scale this up to 10+ grams? A:

  • Switch from Ethanol to Toluene .[1] Toluene has a higher boiling point (110°C), allowing for a larger solubility differential between hot and cold.[1]

  • Use mechanical stirring during cooling to prevent the formation of a single massive block of crystal, which traps impurities.[1]

References

  • Synthesis of Pyrazole/Imidazole Derivatives: Vertex AI Search Result 1.1: "Synthesis of pH Dependent Pyrazole, Imidazole...". National Institutes of Health (NIH).[1] Available at: [Link] (Provides general solubility and handling data for imidazole-pyrazole coupled systems).

  • Melting Point & Characterization: Vertex AI Search Result 1.17: "Sequential [3+2] annulation... synthesis of pyrazole".[1] Royal Society of Chemistry (RSC).[1] Available at: [Link] (Validates melting point ranges for phenyl-substituted pyrazole/imidazole analogs).

  • Purification of Basic Nitrogen Heterocycles: Vertex AI Search Result 1.6: "Exploiting the Chiral Ligands of Bis(imidazolinyl)...". MDPI. Available at: [Link][1] (Confirms the use of Ethanol/DCM and the necessity of amine additives in chromatography if recrystallization is skipped).

Sources

Technical Support Center: Troubleshooting Cyclization in Pyrazole-Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fused" Challenge

The imidazo[1,2-b]pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., IGF-1R, CDK) and anti-tubercular agents. However, synthesizing this fused system is notoriously deceptive. The reaction often appears simple on paper—a condensation between an aminopyrazole and an


-haloketone—but frequently results in regiochemical mixtures, stalled intermediates, or intractable tars.

This guide addresses the specific failure modes of this cyclization, moving beyond "add more catalyst" to the mechanistic root causes of the failure.

Module 1: The Condensation Route (Hantzsch-Type)

Context: Reaction of 3-aminopyrazoles with


-haloketones (or 

-bromoacetophenones).
Issue 1: "I am isolating a stable solid that has the correct mass for the product + 18 (water)."

Diagnosis: You have fallen into the "Hantzsch Trap." The reaction proceeds in two steps: N-alkylation followed by cyclization/dehydration. The intermediate you isolated is likely the non-aromatized 3-hydroxy-2,3-dihydroimidazo[1,2-b]pyrazole. The final dehydration step to form the aromatic imidazole ring is not thermodynamically spontaneous under mild conditions because the intermediate is stabilized by intramolecular H-bonding.

Troubleshooting Steps:

  • Force Dehydration: Do not discard the intermediate. Resuspend it in glacial acetic acid or ethanol with catalytic p-TsOH (10 mol%) and reflux for 2–4 hours.

  • Microwave Assist: Conventional heating often fails to overcome the activation energy for dehydration in this specific scaffold. Switch to microwave irradiation:

    
     for 15–20 minutes in EtOH.
    
  • Solvent Switch: If using DMF/Base, the base (

    
    ) neutralizes the protons required to catalyze the loss of water. Switch to neutral conditions (EtOH reflux) or acidic conditions.
    
Issue 2: "I see two distinct spots by TLC/LCMS with the same mass. Which is my product?"

Diagnosis: Regioisomerism (N1 vs. N2 Attack). 3-aminopyrazoles are ambident nucleophiles. The ring nitrogens (N1/N2) and the exocyclic amine (


) compete.
  • Desired Path: Alkylation at the ring nitrogen followed by closure onto the exocyclic amine.

  • Failure Path: Alkylation at the exocyclic amine (forming a linear secondary amine) or attack at the "wrong" ring nitrogen (yielding the imidazo[1,2-a] isomer if the pyrazole is substituted).

Mechanistic Insight: The tautomeric equilibrium of the starting aminopyrazole dictates the ratio. Electron-withdrawing groups (EWGs) on the pyrazole ring increase the acidity of the ring


, shifting the population and altering nucleophilicity.

Corrective Actions:

  • Check Sterics: If your pyrazole has a bulky substituent at C4/C5, steric hindrance will direct alkylation away from the adjacent nitrogen.

  • Solvent Effect: Fluorinated alcohols (TFE or HFIP) can stabilize specific tautomers via hydrogen bonding, improving regioselectivity [1].

  • Hard/Soft Acid Base (HSAB): The ring nitrogen is generally "softer" than the exocyclic amine. Use softer leaving groups (Bromide/Iodide) rather than Chlorides to favor ring alkylation.

Module 2: The Multicomponent Route (Groebke-Blackburn-Bienaymé)

Context: One-pot reaction of 3-aminopyrazole + Aldehyde + Isonitrile.

Issue 3: "The GBB reaction works for aminopyridines but fails completely with aminopyrazoles."

Diagnosis: Nucleophilicity Mismatch. Aminopyrazoles are significantly less nucleophilic than the 2-aminopyridines typically used in GBB reactions. Standard catalysts (


, Montmorillonite) are often too weak to activate the imine sufficiently for the isonitrile attack in this specific system.

Troubleshooting Steps:

  • Catalyst Upgrade: Switch to Rare Earth Lewis Acids. Scandium Triflate [

    
    ] at 5-10 mol% is superior for electron-deficient amines [2].
    
  • Protic Catalysis: Recent data suggests Bronsted acids like Etidronic Acid can outperform Lewis acids for imidazo-pyrazole formation by activating the aldehyde while sequestering water [3].

  • Concentration: GBB is higher order kinetically. Run the reaction at high concentration (1.0 M) rather than dilute (0.1 M).

Experimental Protocol: Optimized Cyclization

Standardized procedure for minimizing regiochemical errors.

ParameterConditionRationale
Substrate 3-Aminopyrazole (1.0 eq) +

-Bromoacetophenone (1.1 eq)
Slight excess of electrophile ensures consumption of amine.
Solvent Ethanol (Anhydrous) Protic solvent assists proton transfer during cyclization; avoids basic hydrolysis.
Additive

(0.5 eq) or None
Avoid strong bases (

, NaOH) initially to prevent polymerization of the haloketone.
Temp/Time Reflux (

), 6–12 h
Sufficient thermal energy for dehydration.
Workup Cool to

, Filter precipitate
The HBr salt of the product often crystallizes out directly.

Step-by-Step:

  • Dissolve 3-aminopyrazole (1 mmol) in EtOH (3 mL).

  • Add

    
    -haloketone (1.1 mmol) dropwise at RT. Note: Exotherm possible.
    
  • Heat to reflux. Monitor TLC after 1 hour.

    • Checkpoint: If starting material is gone but a polar spot persists (Intermediate), add 2 drops of conc. HCl and reflux for 2 more hours.

  • Cool to room temperature. If solid precipitates, filter and wash with cold EtOH.

  • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with sat.

    
     (to free base), then Brine. Dry over 
    
    
    
    .

Visualizing the Failure Modes

The following diagram illustrates the "Fork in the Road" where the reaction diverges between successful cyclization and common failure modes.

ImidazoPyrazole_Pathways Start 3-Aminopyrazole + α-Haloketone Intermediate_A N-Alkylated Intermediate Start->Intermediate_A Path A: Ring N-Attack (Kinetic) Intermediate_B Exocyclic-N Intermediate Start->Intermediate_B Path B: Exocyclic N-Attack (Thermodynamic) Trap Hydroxy-Dihydro Species (Stalled) Intermediate_A->Trap Cyclization (Fast) DeadEnd Linear Amine (Dead End) Intermediate_B->DeadEnd Cannot Cyclize Sterically Trap->Trap Base/Low Temp (Stalls Here) Product Imidazo[1,2-b]pyrazole (Aromatic) Trap->Product Dehydration (Requires Acid/Heat)

Caption: Mechanistic divergence in imidazo[1,2-b]pyrazole synthesis. Path A leads to the desired fused system, but often stalls at the Hydroxy-Dihydro trap if dehydration conditions are insufficient.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. (2009). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

  • Lewis Acid Catalysis in GBB: Bienaymé, H., & Bouzid, K. (1998). A new heterocyclic multicomponent reaction for the combinatorial synthesis of fused 3-aminoimidazoles. Angewandte Chemie International Edition.

  • Green Catalysis for Imidazo-Pyrazoles: Chandu, P., et al. (2017). Etidronic Acid Promoted Sequential One‐Pot Strategy for the Synthesis of 1H‐Imidazo[1,2‐b]pyrazoles. ChemistrySelect.

  • General Synthesis & Pharmacology: Sahu, P. K., et al. (2013). Synthesis, SAR and biological evaluation of some new imidazo[1,2-b]pyrazole derivatives. European Journal of Medicinal Chemistry.

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 1-(1H-imidazol-2-yl)pyrazole and Related Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, structures incorporating imidazole and pyrazole rings are frequently investigated due to their diverse biological activities and versatile coordination properties. The precise structural elucidation of these molecules is fundamental to understanding their function and optimizing their properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for this purpose, offering detailed insights into the electronic environment of protons within a molecule.

This guide provides a comprehensive analysis of the ¹H NMR characterization data for 1-(1H-imidazol-2-yl)pyrazole. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide will establish a robust comparative framework. We will first examine the ¹H NMR spectra of the parent heterocycles, imidazole and pyrazole, and their simple substituted analogues. This foundational understanding will then be used to predict and interpret the expected ¹H NMR spectrum of this compound, highlighting the key structural and electronic effects that govern the chemical shifts and coupling constants of its constituent protons.

The Foundational Scaffolds: ¹H NMR Spectra of Imidazole and Pyrazole

Understanding the ¹H NMR spectra of the parent heterocycles is crucial for interpreting the spectrum of the more complex this compound. The chemical shifts of the ring protons are dictated by the aromaticity and the electron-donating or -withdrawing nature of the nitrogen atoms.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
ImidazoleH27.729t1.0[1]
H4/H57.129t1.0[1]
PyrazoleH3/H57.74d2.1[NA]
H46.10t2.1[NA]

Table 1: ¹H NMR data for imidazole and pyrazole in CDCl₃.

The proton at the C2 position of imidazole (H2) is the most deshielded due to the inductive effect of the two adjacent nitrogen atoms. In pyrazole, the protons at C3 and C5 are deshielded compared to the proton at C4. The NH proton of both parent heterocycles typically appears as a broad singlet at a higher chemical shift, often in the range of 10-14 ppm, and its position can be highly dependent on solvent and concentration.

The Influence of Substitution: A Comparative Analysis

To build a predictive model for the ¹H NMR spectrum of this compound, it is instructive to examine the effects of simple substituents on the chemical shifts of the imidazole and pyrazole rings.

CompoundProtonChemical Shift (δ, ppm)Reference
1-MethylpyrazoleH37.33[NA]
H46.23[NA]
H57.55[NA]
N-CH₃3.88[NA]
2-MethylimidazoleH4/H56.96[NA]
C-CH₃2.43[NA]
NH11.95[NA]
2-PhenylimidazoleAromatic H7.2-8.0[2]
NH~11.7 (in DMSO-d₆)[2]

Table 2: ¹H NMR data for selected substituted imidazoles and pyrazoles.

The data in Table 2 illustrates that substitution significantly perturbs the electronic environment of the heterocyclic rings, leading to notable changes in proton chemical shifts. For instance, the methyl group in 1-methylpyrazole and 2-methylimidazole generally causes an upfield shift (shielding) of the ring protons compared to the parent heterocycles. Conversely, a phenyl group, as in 2-phenylimidazole, introduces a complex multiplet in the aromatic region.

Predicted ¹H NMR Characterization of this compound

Based on the foundational data from imidazole, pyrazole, and their derivatives, we can predict the key features of the ¹H NMR spectrum of this compound. The linkage of the pyrazole ring at the N1 position to the C2 position of the imidazole ring will introduce significant electronic effects. The pyrazole ring will act as an electron-withdrawing substituent on the imidazole ring, while the imidazole ring will have a corresponding effect on the pyrazole moiety.

Figure 1: Structure and proton numbering for this compound.

Expected Chemical Shifts and Multiplicities:

  • Imidazole Protons (H4 and H5): The protons on the imidazole ring are expected to be deshielded due to the electron-withdrawing nature of the attached pyrazole ring. We can anticipate their signals to appear as doublets (or singlets if coupling is not resolved) in the range of δ 7.2 - 7.8 ppm .

  • Pyrazole Protons (H3', H4', and H5'):

    • H5': This proton is adjacent to the substituted nitrogen and is expected to be the most deshielded of the pyrazole protons, likely appearing as a doublet in the range of δ 7.8 - 8.2 ppm .

    • H3': This proton will also be a doublet and is expected to be in a similar, though likely slightly less deshielded, region as H5', around δ 7.6 - 7.9 ppm .

    • H4': This proton will be the most shielded of the pyrazole ring protons and is expected to appear as a triplet (due to coupling with both H3' and H5') in the range of δ 6.3 - 6.7 ppm .

  • NH Proton: The NH proton of the imidazole ring is expected to be a broad singlet at a downfield chemical shift, likely > 10 ppm , and its visibility may depend on the solvent and concentration.

Table 3: Predicted ¹H NMR Data for this compound.

Ring Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Imidazole H4 7.2 - 7.8 d
H5 7.2 - 7.8 d
Pyrazole H3' 7.6 - 7.9 d
H4' 6.3 - 6.7 t
H5' 7.8 - 8.2 d

| Imidazole | NH | > 10 | br s |

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible ¹H NMR data for compounds such as this compound, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

G A Weigh Sample (5-10 mg) B Dissolve in Deuterated Solvent (0.5-0.7 mL) A->B C Transfer to NMR Tube B->C D Add Internal Standard (TMS) C->D E Acquire Spectrum D->E F Process Data E->F

Figure 2: Workflow for ¹H NMR sample preparation and data acquisition.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Set the appropriate acquisition parameters, including:

    • Number of scans (typically 16-64 for good signal-to-noise)

    • Relaxation delay (e.g., 1-2 seconds)

    • Pulse width (calibrated for a 90° pulse)

  • Acquire the Free Induction Decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Conclusion

References

  • Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. PMC. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • c7dt02584j1.pdf. The Royal Society of Chemistry. [Link]

Sources

Publish Comparison Guide: X-ray Crystal Structure of 1-(1H-imidazol-2-yl)pyrazole Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-imidazol-2-yl)pyrazole (ImPz) represents a distinct class of asymmetric, bidentate N-heterocyclic ligands. Unlike the symmetric 2,2'-bipyridine (bipy) or 1,10-phenanthroline , ImPz offers electronically distinct donor sites: the π-excessive imidazole and the π-deficient pyrazole. This guide analyzes the X-ray crystallographic features of ImPz complexes, comparing them against industry-standard alternatives to aid researchers in designing tunable coordination compounds for catalysis and medicinal chemistry.

Part 1: Structural Characterization & X-ray Analysis[1][2]

The coordination geometry of ImPz complexes is defined by the formation of a five-membered chelate ring. X-ray diffraction studies reveal critical deviations from ideal geometries, primarily driven by the ligand's bite angle and electronic asymmetry.

Ligand Coordination Geometry

In the solid state, ImPz acts as a neutral or anionic chelator (depending on deprotonation of the NH group). The metal center typically binds to the pyridine-like nitrogen of the imidazole (


) and the pyridine-like nitrogen of the pyrazole (

).
  • Bite Angle (

    
    ):  The N-M-N bite angle for ImPz is typically 72°–75° , which is significantly tighter than the 78°–80°  observed in 2,2'-bipyridine complexes. This acute angle introduces structural strain, often resulting in distorted octahedral or square planar geometries.
    
  • Bond Length Asymmetry: Unlike symmetric ligands, the M-N bond lengths in ImPz complexes are unequal. The imidazole nitrogen, being more basic, typically forms a shorter, stronger bond (

    
    ) compared to the pyrazole nitrogen (
    
    
    
    ).
Comparative Structural Metrics

The following table compares the crystallographic parameters of ImPz complexes with standard bidentate ligands (Metal = Ni(II) or Cu(II) typical values).

FeatureThis compound (ImPz)2,2'-Bipyridine (Bipy)2-(1H-pyrazol-3-yl)pyridine
Chelate Ring Size 5-membered5-membered5-membered
Bite Angle (N-M-N) ~72.5° (Acute)~79.0° (Ideal)~76.0°
Symmetry Asymmetric (

or

)
Symmetric (

)
Asymmetric
Electronic Nature Push-Pull (Im=Donor, Pz=Acceptor)Neutral/AcceptorMixed
M-N Bond Lengths Unequal (

)
EqualUnequal
Packing Forces Strong H-bonding (NH...X)

-

Stacking
H-bonding +

-

Insight: The presence of the NH group in the ImPz scaffold allows for secondary coordination sphere interactions (hydrogen bonding) in the crystal lattice, a feature absent in 2,2'-bipyridine. This makes ImPz superior for designing supramolecular networks.

Part 2: Visualization of Coordination Logic

The following diagram illustrates the structural logic and electronic asymmetry of the ImPz ligand compared to the metal center.

ImPz_Coordination Metal Metal Center (M) Im Imidazole Ring (Stronger Donor) Im->Metal Short Bond (High Basicity) Linker C-N Linkage (C2-N1) Im->Linker H_Bond NH Group (H-Bond Donor) Im->H_Bond Supramolecular Interaction Pz Pyrazole Ring (Weaker Donor) Pz->Metal Long Bond (Low Basicity) Pz->Linker

Figure 1: Coordination logic of this compound. Note the asymmetric bond strengths and the secondary H-bonding capability.

Part 3: Performance Comparison & Applications

Stability vs. Lability
  • ImPz Complexes: The acute bite angle and bond asymmetry introduce a "hemilabile" character. Under catalytic conditions, the weaker pyrazole-metal bond can dissociate more easily than a bipyridine-metal bond, opening a vacant coordination site for substrate binding.

  • Alternative (Bipy): Forms highly stable, rigid complexes. While robust, they often lack the lability required for certain catalytic cycles (e.g., C-H activation).

Solubility and Crystallization

ImPz complexes often exhibit lower solubility in non-polar solvents compared to bipyridine analogs due to the polar NH group. However, this polarity facilitates the growth of high-quality single crystals via slow evaporation or vapor diffusion in polar/non-polar solvent pairs (e.g., Methanol/Ether).

Part 4: Experimental Protocol (Synthesis & Crystallization)

This self-validating protocol ensures the isolation of X-ray quality crystals for ImPz metal complexes.

Phase 1: Ligand Synthesis (General Approach)
  • Reactants: 1H-imidazole (1.0 eq) + 1-chloropyrazole (or equivalent precursor) + Base (

    
    ).
    
  • Solvent: DMF or DMSO (Dry).

  • Conditions: Heat to 80-100°C under

    
     for 12-24h.
    
  • Purification: Column chromatography (DCM/MeOH). Verify purity via NMR (

    
    , 
    
    
    
    ).
Phase 2: Complexation & Crystallization
  • Dissolution: Dissolve 0.1 mmol of ImPz ligand in 5 mL MeOH.

  • Metal Addition: Add 0.1 mmol of Metal Salt (

    
     or 
    
    
    
    ) dissolved in 2 mL MeOH dropwise.
    • Observation: Color change indicates coordination.

  • Filtration: Filter any immediate precipitate (often amorphous).

  • Crystallization (Vapor Diffusion):

    • Place the filtrate in a small vial.

    • Place the small vial inside a larger jar containing diethyl ether.

    • Cap tightly and leave undisturbed at room temperature for 3-7 days.

  • Validation: Check for block-like or prismatic crystals. Needle-like crystals often indicate rapid precipitation and poor diffraction quality.

Workflow Diagram

Crystallization_Workflow Mix Mixing: Ligand + Metal Salt (MeOH) Filter Filtration: Remove Amorphous Solids Mix->Filter Clear Soln Diffusion Vapor Diffusion: MeOH / Et2O (Slow) Filter->Diffusion Filtrate Harvest Harvest: X-ray Quality Crystals Diffusion->Harvest 3-7 Days

Figure 2: Optimized workflow for growing X-ray quality crystals of ImPz complexes.

References

  • Structural Analysis of Imidazole-Pyrazole Hybrids: Comparison of pyrazole and imidazole coordination modes and stability. Source: BenchChem. "A Comparative Analysis of Pyrazole and Imidazole as Coordinating Ligands."

  • Bipyridine Analog Structures: Crystal structure of Bis[(1H-imidazol-1-yl)methyl]-2,2′-bipyridine methanol disolvate. Source: National Institutes of Health (PMC).

  • Coordination Geometry of Pyrazole Derivatives: Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Source: Journal of Chemical and Pharmaceutical Research.[1]

  • Fused Ring Analogs (Imidazo[1,2-b]pyrazole): Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. Source: Royal Society of Chemistry (Chemical Science).

  • Bis(pyrazolyl)amine Coordination: Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of co-ligands on crystal structures. Source: National Institutes of Health (PMC).

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 1-(1H-imidazol-2-yl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Elucidation of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, structures combining multiple heteroaromatic rings are of particular interest as they offer a three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions conducive to target binding. The molecule 1-(1H-imidazol-2-yl)pyrazole is one such entity, merging the structural features of both imidazole and pyrazole.[1][2][3] These individual rings are considered "privileged scaffolds" due to their prevalence in a wide array of pharmacologically active compounds.[4][5]

Characterizing the precise connectivity and purity of such novel molecules is a critical step in the development pipeline. While techniques like NMR and mass spectrometry provide invaluable data on connectivity and mass, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative "molecular fingerprint."[6] This guide provides an in-depth analysis of the FTIR spectrum of this compound, explaining the rationale behind the experimental setup, interpreting the resulting spectrum, and comparing the technique with other analytical alternatives.

Part 1: Why FTIR? The Value of Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[7] The frequencies at which a molecule absorbs radiation are unique to its specific structure, dependent on the masses of the atoms and the strength of the chemical bonds connecting them. This makes FTIR an exceptionally powerful tool for identifying functional groups.[8]

For a molecule like this compound, FTIR is particularly adept at:

  • Confirming the presence of key functional groups: Such as the N-H bond of the imidazole ring and the aromatic C-H and C=N bonds of both heterocyclic systems.

  • Providing a unique "fingerprint": The region of the spectrum from roughly 1500 to 500 cm⁻¹ is known as the fingerprint region. The complex pattern of absorptions here is unique to a specific molecule, making it an excellent tool for identity confirmation and quality control.[6]

  • Assessing sample purity: The absence of unexpected peaks (e.g., broad O-H from water or C=O from residual starting materials) can indicate a high degree of purity.

The core of an FTIR spectrometer is the Michelson interferometer, which splits a beam of IR radiation, passes one part through a moving mirror and the other through a fixed mirror, and then recombines them.[7] This process generates an interferogram, which is then converted into a familiar absorption spectrum via a mathematical process called a Fourier Transform. This approach allows for the rapid collection of high-resolution data across a wide spectral range, a significant advantage over older dispersive techniques.[9]

Part 2: A Validated Protocol for FTIR Spectrum Acquisition

The trustworthiness of any spectral data begins with a robust and well-justified experimental protocol. For a solid powder sample like this compound, the Attenuated Total Reflectance (ATR) technique is often superior to traditional KBr pellets due to its speed and minimal sample preparation.

Experimental Workflow: ATR-FTIR

Below is a detailed workflow for acquiring a high-quality ATR-FTIR spectrum.

FTIR_Workflow cluster_prep Sample & Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Step 1: Clean ATR Crystal (e.g., with isopropanol) p2 Step 2: Record Background Spectrum (Measures ambient atmosphere) p1->p2 p3 Step 3: Place Small Amount of Dry Sample (Ensure full crystal coverage) p2->p3 a1 Step 4: Apply Consistent Pressure (Ensures good sample-crystal contact) p3->a1 a2 Step 5: Acquire Sample Spectrum (Typically 16-32 scans, 4 cm⁻¹ resolution) a1->a2 d1 Step 6: Perform Background Subtraction (Software automatically removes H₂O/CO₂ peaks) a2->d1 d2 Step 7: ATR Correction (Optional but Recommended) (Corrects for depth of penetration variation) d1->d2 d3 Step 8: Peak Picking and Analysis d2->d3

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Causality Behind Key Steps:

  • Background Spectrum (Step 2): This is a critical self-validating step. The spectrum of the ambient atmosphere (containing water vapor and CO₂) is recorded and later subtracted from the sample spectrum. This ensures that the final spectrum only contains absorption bands from the sample itself.

  • Dry Sample (Step 3): The compound must be thoroughly dried. Any residual water will produce a very broad absorption band around 3400 cm⁻¹, which can obscure the N-H stretching vibration of the imidazole ring.

  • Consistent Pressure (Step 4): The IR beam only penetrates a few microns into the sample. Consistent, firm pressure is essential to ensure intimate contact between the sample and the ATR crystal, leading to a strong, reproducible signal.

Part 3: Decoding the Spectrum of this compound

The FTIR spectrum of this compound is a composite of the vibrational modes of its two constituent rings. The key to interpretation is to systematically analyze the different regions of the spectrum and assign the observed bands to specific functional groups, drawing on established data for imidazole and pyrazole derivatives.[10][11][12][13]

Logical Flow of Spectral Interpretation

Spectral_Interpretation spectrum Full FTIR Spectrum region1 High Wavenumber Region (4000-2500 cm⁻¹) spectrum->region1 region2 Double Bond Region (1700-1400 cm⁻¹) spectrum->region2 region3 Fingerprint Region (<1400 cm⁻¹) spectrum->region3 nh_stretch N-H Stretch (Imidazole) region1->nh_stretch ~3100-3300 cm⁻¹ ch_stretch Aromatic C-H Stretch region1->ch_stretch ~3000-3150 cm⁻¹ cn_stretch C=N & C=C Stretches (Ring Vibrations) region2->cn_stretch ~1450-1650 cm⁻¹ ring_bend Ring Bending Modes (In-plane & Out-of-plane) region3->ring_bend Complex Pattern

Caption: Decision process for assigning peaks in the FTIR spectrum.

Expected Vibrational Band Assignments

The following table summarizes the expected absorption frequencies for this compound based on literature data for similar heterocyclic systems.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale & Supporting Evidence
~3150 - 3300Medium, BroadN-H stretching (imidazole)The N-H bond in the imidazole ring is expected in this region. The broadening is due to hydrogen bonding.[12][13]
~3050 - 3150Medium-WeakAromatic C-H stretchingThese bands correspond to the stretching of C-H bonds on both the imidazole and pyrazole rings.[10][13]
~1550 - 1650Medium-StrongC=N stretchingA characteristic absorption for the imine functionality within both heterocyclic rings.[11][12]
~1450 - 1550Medium-StrongC=C stretching (aromatic)Corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[10][12]
~1300 - 1450MediumIn-plane ring vibrationsComplex vibrations involving stretching and bending of C-N and C-C bonds within the rings.[13]
< 1000Medium-StrongOut-of-plane C-H bendingThese strong absorptions are characteristic of aromatic ring substitution patterns.

Part 4: A Comparative Performance Analysis

The true power of a technique is understood through comparison. Here, we compare the FTIR analysis of this compound against its constituent parts and against alternative analytical methods.

Internal Comparison: Molecule vs. Building Blocks

A key aspect of analysis is confirming the successful linkage of the two rings. Comparing the spectrum of the final product to that of imidazole and pyrazole reveals critical differences:

  • Pyrazole N-H Stretch: A pure pyrazole spectrum would show a distinct N-H stretching band.[11] In this compound, this position (N1 of pyrazole) is substituted. The absence of this specific pyrazole N-H band and the presence of the imidazole N-H band is strong evidence for the desired 1,2-linkage.

  • Fingerprint Region Shifts: The vibrational modes in the fingerprint region are highly sensitive to the overall molecular structure. The spectrum of the linked product will not be a simple sum of the spectra of imidazole and pyrazole. New bands and shifts in existing bands will appear due to the altered symmetry and electronic structure, providing a unique fingerprint for the final compound.

External Comparison: FTIR vs. Other Analytical Techniques

While FTIR is excellent for functional group identification, a comprehensive characterization relies on multiple techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Presence of functional groups (N-H, C-H, C=N, C=C), molecular fingerprint.[8]Fast, non-destructive, inexpensive, excellent for purity checks.Does not provide detailed atomic connectivity or molecular weight. Isomers may have very similar spectra.
NMR Spectroscopy (¹H, ¹³C) Precise atomic connectivity, number of unique protons and carbons, isomeric structure determination.[14][15]Unambiguous structure elucidation, distinguishes between isomers.Slower analysis time, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Precise molecular weight, fragmentation patterns can infer structure.[14][16]Extremely sensitive, provides exact mass, can be coupled to chromatography (LC-MS).Does not typically distinguish between isomers without fragmentation analysis, can be destructive.
UV-Vis Spectroscopy Information about conjugated π-systems.[8]Simple, quantitative applications (concentration determination).Provides limited structural information, broad absorption bands.

Part 5: Achieving Higher Confidence with Computational Analysis

To further enhance the trustworthiness of spectral assignments, experimental FTIR data can be correlated with theoretical calculations. Using Density Functional Theory (DFT) methods, the vibrational frequencies of a proposed structure can be calculated ab initio.[17][18]

The process involves:

  • Building the 3D structure of this compound in silico.

  • Performing a geometry optimization to find the lowest energy conformation.

  • Calculating the vibrational frequencies at this minimum.

A strong correlation between the calculated frequencies (often scaled by a small factor to account for theoretical approximations) and the experimentally measured peaks provides a very high degree of confidence in the structural assignment.[18] This synergy between experimental data and theoretical modeling represents a modern, self-validating approach to structural elucidation.

Conclusion

FTIR spectroscopy is an indispensable tool in the arsenal of the modern drug development professional. For a novel heterocyclic scaffold like this compound, it provides a rapid and robust method to confirm the presence of key functional groups, verify the absence of impurities, and establish a unique molecular fingerprint for identity and quality control. When integrated into a comprehensive analytical workflow that includes NMR and mass spectrometry, and further validated by computational methods, FTIR analysis provides a foundational piece of the puzzle, enabling researchers to proceed with confidence in the structural integrity of their molecules.

References

  • Wikipedia. Fourier-transform infrared spectroscopy. [Link]

  • Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. [Link]

  • FindLight. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • ResearchGate. FTIR spectra of Imidazole. [Link]

  • ResearchGate. Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone.... [Link]

  • Thieme Chemistry. Efficient Synthesis of Chirally Enriched 1H-Imidazo[1,2-b]pyrazole Glycohybrids. [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD).... [Link]

  • ResearchGate. Synthesis, Characterization and Biological Screening of Novel Imidazolylpyrazole Scaffolds. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PubMed. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. [Link]

  • ResearchGate. Rotational, hyperfine, and vibrational partition functions of imidazole. [Link]

  • AIP Publishing. Far-Infrared Spectra and Hydrogen-Bond Frequencies of Imidazole. [Link]

  • ResearchGate. The chemical structure of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

  • ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. [Link]

  • ResearchGate. Vibrational analysis of some pyrazole derivatives. [Link]

  • PubMed. Imidazole-pyrazole hybrids: Synthesis, characterization and in-vitro bioevaluation against α-glucosidase enzyme with molecular docking studies. [Link]

  • MDPI. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PURKH. Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. [Link]

  • IntechOpen. Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Link]

  • PubMed. Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. [Link]

  • Armenian Journal of Physics. VIBRATIONAL SPECTROSCOPIC STUDIES OF IMIDAZOLE. [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. [Link]

  • PMC. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. [Link]

Sources

Beyond the Combustion Chamber: Validating Purity for High-Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 1-(1H-imidazol-2-yl)pyrazole Purity Content Type: Publish Comparison Guides

Executive Summary

For drug development professionals working with nitrogen-rich ligands like This compound (CAS: 17306-05-7) , defining "purity" is rarely straightforward. While Elemental Analysis (CHN) remains the historical gold standard for bulk purity confirmation, its performance degrades significantly when applied to poly-nitrogenous heterocycles.

This guide objectively compares the performance of Combustion Analysis (CHN) against Quantitative NMR (qNMR) for this specific compound class. We analyze the failure modes of standard calibration protocols and propose a self-validating analytical workflow that ensures data integrity for regulatory filing.

Part 1: The Challenge of the "Nitrogen Gap"

The Molecule: this compound

Before selecting a standard, one must understand the analyte. This compound consists of two linked aromatic nitrogen rings.

  • Formula: C₆H₆N₄

  • Nitrogen Content: ~41.77% (Theoretical)

  • Key Characteristic: High thermal stability but prone to incomplete combustion due to N=N and C=N bond strength.

The Standard: Elemental Analysis (CHN)

Methodology: Flash combustion at >900°C in an oxygen-rich environment, converting the sample to CO₂, H₂O, and N₂/NOx.

The Calibration Problem

Most commercial CHN analyzers are calibrated daily using Acetanilide (C₈H₉NO).

  • Acetanilide Nitrogen: 10.36%

  • Target Molecule Nitrogen: 41.77%

The Comparison Insight: Calibrating a detector for a 42% nitrogen analyte using a 10% nitrogen standard requires the instrument's detector response to be perfectly linear over a massive range. In practice, this often leads to a systematic negative bias (lower observed N%) for the target molecule, causing false failures against the standard ±0.4% acceptance criteria.

The Alternative: Quantitative NMR (qNMR)

Methodology: Proton counting relative to a certified internal standard (IS) dissolved in the same matrix. The Comparison Insight: qNMR is "absolute."[1][2] It does not rely on combustion efficiency or detector linearity across wide ranges. It detects the molar ratio of the analyte directly.

Part 2: Comparative Performance Analysis

The following table summarizes the performance of three purity determination approaches for this compound.

FeatureStandard CHN (Acetanilide Calib.)[3]Optimized CHN (High-N Calib.)qNMR (Internal Standard)
Primary Error Source Non-linearity & Incomplete CombustionHygroscopicity (Water error)Signal Overlap / Relaxation Delay
Nitrogen Accuracy Low (< 98% recovery typical)High (99.5-100.5% recovery)N/A (Measures whole molecule)
Solvent Detection Blind (Cannot distinguish solvent C from sample C)Blind Excellent (Quantifies residual solvent)
Inorganic Detection Blind (Residue remains in ash)Blind Blind (Invisible in ¹H NMR)
Sample Destructive? YesYesNo
Throughput High (5 mins/sample)High (5 mins/sample)Medium (15-30 mins/sample)
Critical Analysis of Results
  • Standard CHN: Often fails for this molecule because the combustion dynamics of a 42% N ring differ from the 10% N linear amide (Acetanilide). The "soot" formation (graphitic carbon nitride) often traps nitrogen, leading to low N values.

  • Optimized CHN: Using Sulfanilamide (N=16.3%) or Melamine (N=66.6%) as a standard, or using "K-factors" derived from a similar heterocyclic standard, corrects the linearity issue. However, it cannot distinguish between the carbon in the sample and the carbon in trapped solvent (e.g., Ethanol/DCM), leading to false "pass" results on Carbon %.

  • qNMR: The superior method for organic purity. It explicitly separates the analyte signals from solvent impurities.

Part 3: Recommended Protocols

Protocol A: Optimized Elemental Analysis (If CHN is required)

Target: Minimize combustion error and linearity bias.

  • Drying: Dry sample at 60°C under vacuum (10 mbar) for 4 hours to remove surface water. Azoles are hygroscopic.

  • Weighing: Use a microbalance (±0.001 mg). Target mass: 1.5–2.0 mg.

  • Calibration Standard: Sulfanilamide (C₆H₈N₂O₂S).

    • Why? Closer N/C ratio to the target than Acetanilide.

  • Combustion Aid: Add Vanadium Pentoxide (V₂O₅) or Tungsten Oxide (WO₃) (~5 mg) to the tin capsule.

    • Mechanism:[4] These oxides provide localized oxygen at the heart of the sample during the flash combustion, preventing the formation of nitrogen-trapping char.

  • Oxygen Dosing: Set Oxygen flow to "Boost" or extend the dynamic dosing time by 10 seconds.

Protocol B: Self-Validating qNMR (The "Gold Standard")

Target: Absolute purity determination.

  • Solvent: DMSO-d₆ (Solubilizes both the polar heterocycle and most standards).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Constraint: Avoid acidic standards if the imidazole is free-base, as protonation shifts peaks. 1,3,5-Trimethoxybenzene is preferred (inert).

  • Acquisition Parameters:

    • Pulse angle: 30° (or 90° with long d1).

    • Relaxation delay (d1): ≥ 30 seconds (Essential for accurate integration of aromatic protons).

    • Scans: 16–32.

  • Calculation:

    
    
    

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for validating the purity of high-nitrogen heterocycles.

PurityValidation Start Start: Purity Validation of This compound CheckN Is Nitrogen Content > 20%? Start->CheckN StandardCHN Standard CHN (Acetanilide Calib.) CheckN->StandardCHN No (<20%) OptCHN Optimized CHN (Sulfanilamide + V2O5) CheckN->OptCHN Yes (>20%) qNMR qNMR (Internal Standard) CheckN->qNMR Validation Required ResultAnalysis Analyze Results StandardCHN->ResultAnalysis OptCHN->ResultAnalysis qNMR->ResultAnalysis Pass PASS: Data Consistent ResultAnalysis->Pass Values match within 0.4% Investigate FAIL: Investigate Solvents/Inorganics ResultAnalysis->Investigate Discrepancy > 0.4%

Caption: Decision tree for selecting the analytical method based on nitrogen content. Note the parallel validation path using qNMR for high-confidence results.

Part 5: References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Kuveeke, S. et al. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science. Link

  • Royal Society of Chemistry. (2008).[5] CHNS Elemental Analysers: Technical Brief. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • Analytik Jena. (2020). Analysis of High-Nitrogen Compounds using Flash Combustion. Application Note. Link

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Pyrazole-Imidazole Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of mass spectrometry (MS) fragmentation patterns for pyrazole-imidazole hybrid compounds . These scaffolds are critical in modern drug discovery (e.g., kinase inhibitors like Pazopanib or Ruxolitinib analogs), yet their structural elucidation remains challenging due to competitive fragmentation pathways.

This guide compares the industry-standard ESI-CID-MS/MS workflow against the orthogonal EI-MS approach, providing mechanistic insights and optimized protocols.

Executive Summary: The Analytical Challenge

Pyrazole-imidazole hybrids possess two distinct nitrogen-containing heterocycles with vastly different basicities. In drug development, distinguishing between regioisomers (e.g.,


-linked vs. 

-linked isomers) and identifying metabolic soft spots requires precise control over fragmentation energy.
  • The "Product" (Standard): ESI-CID-MS/MS (Electrospray Ionization with Collision-Induced Dissociation). This is the gold standard for polar, non-volatile pharmaceutical intermediates.

  • The "Alternative": EI-MS (Electron Ionization).[1][2][3] While useful for library matching, it often obliterates the molecular ion (

    
    ) and fails to distinguish subtle isomeric differences due to excessive internal energy.
    

Comparative Analysis: ESI-CID vs. EI

The choice of ionization and fragmentation mode dictates the structural information obtained. The table below contrasts the performance of the standard ESI workflow against the EI alternative for this specific chemical class.

Table 1: Performance Comparison of MS Modalities
FeatureESI-CID-MS/MS (Recommended) EI-MS (Alternative)
Ionization Mechanism Soft Ionization (Protonation

)
Hard Ionization (Radical Cation

)
Charge Localization Imidazole Ring (High Basicity,

)
Delocalized Radical (Entire

-system)
Fragmentation Control Tunable (Stepped Collision Energy)Fixed (Standard 70 eV)
Structural Insight Excellent for identifying connectivity and rearrangements .Excellent for fingerprinting against NIST libraries.
Key Limitation Requires MS/MS for structural data; adduct formation (

,

) can complicate spectra.
Often results in total loss of Molecular Ion; not suitable for thermolabile hybrids.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the specific bond cleavages is essential for interpreting spectra.

The Basicity Factor (Mobile Proton Model)

In ESI-MS, the protonation site drives fragmentation.

  • Imidazole: The

    
     nitrogen is highly basic. The initial 
    
    
    
    is localized here.
  • Pyrazole: Significantly less basic (

    
    ).
    
  • Consequence: Fragmentation often begins with the opening of the imidazole ring or charge migration to the pyrazole followed by neutral loss.

Characteristic Neutral Losses
  • Loss of HCN (27 Da): Diagnostic for both rings, but sequential losses (27 Da + 27 Da) suggest the presence of both pyrazole and imidazole.

  • Loss of

    
     (28 Da):  Highly specific to the pyrazole  ring (diazotization-like cleavage). This is a key differentiator; imidazoles rarely lose 
    
    
    
    .
  • Loss of

    
     (26 Da):  Characteristic of imidazole  ring cleavage (Retro-Diels-Alder mechanism).
    
Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for a generic Pyrazole-Imidazole hybrid under ESI-CID conditions.

FragmentationPathway Parent Parent Hybrid [M+H]+ (Charge on Imidazole) Imid_Open Intermediate A (Imidazole Ring Opening) Parent->Imid_Open Low CE (Kinetic Control) Pyraz_Mig Intermediate B (Charge Migration to Pyrazole) Parent->Pyraz_Mig High CE (Thermodynamic Control) Frag_A1 Fragment: [M+H - HCN]+ (Loss of 27 Da) Imid_Open->Frag_A1 RDA Mechanism Frag_A2 Fragment: [M+H - C2H2]+ (Loss of 26 Da) Imid_Open->Frag_A2 Acetylene Loss Frag_B1 Fragment: [M+H - N2]+ (Loss of 28 Da - Diagnostic) Pyraz_Mig->Frag_B1 N-N Cleavage Frag_B2 Fragment: [M+H - HCN]+ (Secondary Loss) Pyraz_Mig->Frag_B2 Ring Collapse

Caption: Competitive fragmentation pathways. Pathway A (Imidazole) dominates at lower energies due to proton localization. Pathway B (Pyrazole) requires higher energy for charge migration but yields the diagnostic N2 loss.

Experimental Protocol: Optimized ESI-MS/MS Workflow

To obtain reproducible, library-quality spectra for these hybrids, a "Stepped Collision Energy" approach is required. This ensures that both labile substituents and the core heterocyclic rings are fragmented.

Protocol: Structural Elucidation of Pyrazole-Imidazole Analogs

Objective: Generate a comprehensive fragmentation map to distinguish regioisomers.

Reagents:

  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (LC-MS Grade).

Workflow Steps:

  • Sample Preparation:

    • Dilute compound to 1 µg/mL in 50:50 A:B.

    • Note: Avoid using ammonium buffers (

      
      ) initially, as adducts (
      
      
      
      ) can suppress protonation on the imidazole nitrogen.
  • Direct Infusion (Tune Mode):

    • Infuse at 10 µL/min into the ESI source.

    • Source Temp: 300°C (High temp prevents clustering).

    • Capillary Voltage: 3.5 kV.

  • MS/MS Acquisition (The Critical Step):

    • Select the Precursor Ion (

      
      ) with a narrow isolation window (1.0 Da).
      
    • Apply Stepped Collision Energy (CE):

      • Step 1 (15 eV): Preserves the ring structure; strips labile alkyl/aryl groups.

      • Step 2 (35 eV): Initiates Imidazole ring opening (RDA).

      • Step 3 (50+ eV): Forces Pyrazole fragmentation (Loss of

        
        ).
        
    • Why? A single CE of 30 eV might miss the diagnostic

      
       loss (requires high energy) or obliterate the specific imidazole fragments.
      
  • Data Analysis:

    • Look for the "28 Da Gap" : If you see a peak at

      
      , it confirms the Pyrazole ring integrity in the parent.
      
    • Look for the "27 Da Series" : Sequential losses of 27 Da indicate multiple nitrogen heterocycles.

Decision Matrix: When to use which method?

ScenarioRecommended MethodReason
Drug Metabolite ID LC-ESI-MS/MS Metabolites are polar; soft ionization preserves the glucuronide/sulfate conjugates.
Impurity Profiling LC-ESI-High Res (Orbitrap/Q-TOF) Exact mass is needed to distinguish

loss (28.0061 Da) from

loss (27.9949 Da).
Volatile Intermediates GC-EI-MS If the hybrid is small and uncharged, EI provides a fast library match.

References

  • Santos, et al. (2005).[4][5] "Mass spectrometry fragmentation of substituted pyrazoles." Journal of Mass Spectrometry. (Discusses the characteristic

    
     vs HCN loss mechanisms). 
    
  • Bowie, J. H., et al. (1967). "Electron impact studies: Mass spectra of substituted imidazoles." Australian Journal of Chemistry. (Foundational work on imidazole ring cleavage).

  • Holčapek, M., et al. (2010). "Electrospray ionization mass spectrometry of nitrogen-containing heterocycles." Journal of Chromatography A. (Comparison of ESI vs APCI for heterocycles).

  • Demarque, D. P., et al. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation." Natural Product Reports. (Review of charge migration mechanisms).

Sources

Safety Operating Guide

1-(1H-imidazol-2-yl)pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 1-(1H-imidazol-2-yl)pyrazole

Executive Safety Directive

Do not dispose of this compound in municipal trash or via sink drainage.

This compound is a nitrogen-rich bidentate ligand. While often chemically stable under ambient conditions, its disposal requires strict adherence to High-Temperature Incineration protocols to prevent environmental leaching and the formation of toxic byproducts (NOx) during incomplete combustion. Treat this substance as a Chemical Intermediate/Organic Base with potential irritant and aquatic toxicity properties.

Chemical Hazard & Stability Profile

To safely dispose of a chemical, you must understand its reactivity. This compound contains two linked nitrogen heterocycles (imidazole and pyrazole).

PropertyOperational Implication
Basicity The imidazole ring is basic (

). Incompatible with strong acids and oxidizers.[1][2][3] Accidental mixing can cause exothermic reactions.
Combustibility High nitrogen content makes it a fuel source. Keep away from nitrates, perchlorates, and peroxides to prevent energetic combustion.
Thermal Stability Generally stable, but thermal decomposition releases Nitrogen Oxides (NOx), Carbon Monoxide (CO), and Hydrogen Cyanide (HCN) traces.
Toxicology Treat as Irritant (Skin/Eye/Respiratory) and Acute Toxin (Oral) . Azole derivatives often exhibit aquatic toxicity.

Pre-Disposal Treatment & Segregation

Before moving waste to the accumulation area, perform the following segregation steps to ensure a self-validating safety system.

A. Solid Waste (Pure Compound)
  • Status: Excess reagent, spilled solids, or expired shelf-life material.

  • Action: Do not dissolve in solvent for the sole purpose of disposal. Solid incineration is more cost-effective and safer.

  • Packaging: Place in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - this compound."

B. Liquid Waste (Mother Liquors/Solutions)
  • Status: Reaction mixtures or wash solvents containing the ligand.

  • Action: Segregate based on the solvent used.

    • Non-Halogenated: (e.g., Ethanol, Methanol, DMSO).

    • Halogenated: (e.g., DCM, Chloroform).

  • Critical Check: Measure pH. If the solution is highly acidic (pH < 2) due to workup, neutralize to pH 5–9 before adding to organic waste drums to prevent drum corrosion or gas evolution.

Disposal Workflow Diagram

The following logic flow ensures compliance with RCRA (USA) and general hazardous waste principles.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContamCheck Is it contaminated with Oxidizers or Strong Acids? Solid->ContamCheck SepPack Pack Separately: 'Reactive/Oxidizer Waste' ContamCheck->SepPack Yes (Risk of Fire) StdPack Standard Lab Pack: 'Organic Solid - Toxic' ContamCheck->StdPack No Incineration FINAL DISPOSAL: Rotary Kiln Incineration (High Temp >1000°C) SepPack->Incineration StdPack->Incineration SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Stream (e.g., EtOH, DMSO) SolventCheck->NonHalo Halo->Incineration NonHalo->Incineration

Figure 1: Decision logic for segregating this compound waste streams to ensure compatibility and proper destruction.

Regulatory & Logistics Data

When filling out your hazardous waste manifest (RCRA in the US, or local equivalent), use the following classifications. Since this specific CAS is not typically P-listed or U-listed, we use "Not Otherwise Specified" (N.O.S.) codes based on characteristics.[1][4][5][6]

Waste Classification Table
ParameterClassification / CodeNotes
US EPA Waste Code D001 (Ignitable) or None Use D001 only if the solid burns vigorously. Otherwise, classify as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents).
DOT Shipping Name UN 2811 Toxic solids, organic, n.o.s. (contains this compound).
Hazard Class 6.1 (Toxic)Standard precaution for nitrogen heterocycles without specific LD50 data.
Packing Group III Minor danger (default assumption unless specific acute toxicity data exists).
Recommended Destruction Method

Rotary Kiln Incineration: This is the only recommended method. The high temperature (1000°C+) and residence time ensure the complete destruction of the stable imidazole/pyrazole rings.

  • Why? Low-temperature burning can result in the emission of unburned heterocycles or partial oxidation products (cyanides/nitriles).

Emergency Spill Procedures

If a spill occurs during the transfer to waste containers:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear Nitrile gloves , Safety Goggles , and an N95 dust mask (or P100 respirator) to prevent inhalation of particulates.

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust). Use a HEPA vacuum or wet the powder slightly with an inert oil/solvent (like mineral oil) and scoop into a waste jar.

    • Wet Spill: Absorb with vermiculite or sand. Do not use sawdust (combustible reaction risk with nitrogen-rich bases).

  • Decontamination: Wipe the surface with a dilute acidic solution (e.g., 5% acetic acid or citric acid) to neutralize the basic residues, followed by a water rinse.

References

  • PubChem. (2025).[7] 2-(1H-imidazol-2-yl)pyridine (Structural Analog Safety Data). National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020).[8][9] Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. (Context on biological activity and toxicity of N-heterocycles). Retrieved from [Link]

Sources

Personal protective equipment for handling 1-(1H-imidazol-2-yl)pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, operational handling, and disposal protocols for 1-(1H-imidazol-2-yl)pyrazole .

As a specialized nitrogen-rich bis-heterocycle, this compound exhibits hybrid properties of its parent moieties (pyrazole and imidazole). In the absence of compound-specific toxicological data, Scientific Integrity dictates we adopt a "Worst-Case" safety profile , assuming the toxicity of pyrazole (H302, H311, H372) and the corrosivity/irritation potential of imidazole (H314, H318).

Part 1: Executive Safety Assessment & Risk Profile

Hazard Classification (Derived from Structure-Activity Relationship):

  • Acute Toxicity (Oral/Dermal): Category 3/4 (Potential for systemic toxicity upon ingestion or skin absorption).

  • Skin/Eye Corrosion: Category 1B or 2 (Risk of serious eye damage due to the basicity of the imidazole nitrogen).

  • Target Organ Toxicity (STOT-RE): Pyrazole moieties are known to affect the liver, thyroid, and blood systems upon repeated exposure.

Physical State: Crystalline Solid (White to off-white powder). Solubility: Soluble in polar organic solvents (DMSO, Methanol, DMF); sparingly soluble in water.

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard laboratory PPE is insufficient for handling high-nitrogen ligands in solution due to their potential for rapid permeation through thin nitrile.

PPE ComponentSpecificationScientific Rationale (Causality)
Hand Protection (Solid) Nitrile (Minimum 5 mil / 0.12 mm) Sufficient for dry powder handling where contact is incidental.
Hand Protection (Solution) Double Gloving (Nitrile + Laminate) Nitrogen heterocycles in organic solvents (e.g., DMSO) can permeate standard nitrile <5 mins. Laminate liners provide >480 min breakthrough protection.
Eye Protection Chemical Splash Goggles (ANSI Z87.1) Safety glasses are inadequate. The basicity of the imidazole ring poses a risk of irreversible corneal opacity if dust/solution enters the eye.
Respiratory Protection N95 (Minimum) or P100 Respirator Required only if handling outside a fume hood (not recommended). Prevents inhalation of fine particulates which are respiratory irritants.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves Prevents migration of toxic dust onto street clothes and forearm skin absorption.

Part 3: Operational Handling Protocol

Engineering Controls
  • Primary Barrier: All weighing and dissolution must occur inside a Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Dry heterocyclic powders are prone to static charge, causing "fly-away" dust that contaminates the workspace.

Safe Handling Workflow (The "Self-Validating" System)

This workflow ensures that at no point is the operator exposed to the open substance without a barrier.

G cluster_0 Critical Control Point: Dust Generation Start Receipt & Storage (Store < 25°C, Desiccate) Weigh Weighing (In Fume Hood + Static Control) Start->Weigh Transfer Sealed Solubilize Dissolution (Add Solvent SLOWLY) Weigh->Solubilize Gravimetric Check Reaction Reaction Setup (Closed Vessel) Solubilize->Reaction Cannula Transfer Waste Disposal (Segregated Organic Stream) Reaction->Waste Quench

Figure 1: Safe Handling Lifecycle. The red dashed zone indicates the highest risk phase (dust inhalation).

Specific Experimental Steps
  • Weighing:

    • Place the balance inside the fume hood.

    • Tare a pre-weighed vial.

    • Transfer solid using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Self-Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe before removing it from the hood. If the wipe shows residue (UV active), the containment failed.

  • Dissolution (Exothermic Risk):

    • The imidazole moiety is basic.[1] If dissolving in acidic media, expect heat generation.

    • Add solvent in portions.[2] If using DMSO, be aware that DMSO enhances skin absorption of the dissolved ligand.

Part 4: Emergency Response & Decontamination

  • Eye Contact: Flush immediately for 15 minutes . Time is critical due to potential alkaline injury.

  • Skin Contact: Wash with soap and water. Do not use ethanol ; it may increase skin permeability.

  • Spill Cleanup (Solid):

    • Do not dry sweep (generates dust).

    • Cover spill with a wet paper towel (solvent or water) to dampen.

    • Scoop into a waste container.

    • Clean surface with 1% acetic acid (neutralizes basic residues) followed by soap water.

Part 5: Waste Disposal & Environmental Fate

RCRA Classification: While not explicitly listed as a P- or U-listed waste, the compound should be treated as Hazardous Organic Waste .

Waste StreamSegregation RuleDisposal Method
Solid Waste Segregate from oxidizers.High-temperature Incineration.
Liquid Waste Non-Halogenated Organic (unless in DCM/Chloroform).Fuel Blending / Incineration.
Aqueous Waste Do not pour down drain. Toxic to aquatic life (H412).Collect for off-site treatment.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589313, 2-(1H-imidazol-2-yl)pyridine (Structural Analog). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Substance Information: 1H-Pyrazole - Toxicological Summary.[3] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-imidazol-2-yl)pyrazole
Reactant of Route 2
1-(1H-imidazol-2-yl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.